(3-((2-Methylallyl)oxy)phenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(2-methylprop-2-enoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,12H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOQHHOJBRMRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651100 | |
| Record name | {3-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38002-96-9 | |
| Record name | {3-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic analysis of (3-((2-Methylallyl)oxy)phenyl)methanol
An In-depth Technical Guide to the Spectroscopic Analysis of (3-((2-Methylallyl)oxy)phenyl)methanol
Foreword: The Imperative of Structural Elucidation
In the landscape of molecular sciences and drug development, the unambiguous characterization of a chemical entity is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and structure dictate its function, reactivity, and therapeutic potential. This compound, a substituted benzyl alcohol derivative, presents a fascinating case study in structural analysis due to its combination of an aromatic ring, a primary alcohol, an ether linkage, and an alkene moiety. This guide, intended for researchers and drug development professionals, provides a comprehensive walkthrough of the spectroscopic techniques required to fully characterize this molecule. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we establish a self-validating system of analysis that ensures scientific integrity and provides a complete structural portrait.
Molecular Identity and Synthetic Context
Before delving into the analysis, it is crucial to understand the molecule's basic properties and its likely synthetic origin. This context is invaluable for predicting spectral features and anticipating potential impurities.
Molecular Structure:
Caption: Chemical structure of this compound.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and common method for preparing an aryl ether of this type is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide or phenoxide.[5][6]
Plausible Reaction: 3-Hydroxybenzyl alcohol is deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH) to form a phenoxide. This nucleophile then attacks 3-chloro-2-methyl-1-propene (methallyl chloride), displacing the chloride and forming the ether bond.
Caption: Plausible synthetic workflow via Williamson ether synthesis.
Expert Insight: Understanding this synthesis is critical for the analyst. Potential impurities detectable by spectroscopy include unreacted 3-hydroxybenzyl alcohol, residual methallyl chloride, or by-products from elimination reactions. The presence of these species would introduce extraneous signals into the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR data.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. Chemical shift (δ) indicates the electronic environment, integration gives the relative number of protons, and splitting patterns (multiplicity) reveal adjacent protons.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). CDCl₃ is an excellent choice as it is a good solvent for this compound and its residual proton signal (at δ 7.26 ppm) rarely interferes with aromatic signals.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[7][8]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
Caption: Logical grouping of distinct proton environments in the molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.25 | t | 1H | Ar-H (C5) | The triplet arises from coupling to two adjacent aromatic protons. |
| ~ 6.90 | m | 2H | Ar-H (C4, C6) | These protons are in different environments but may overlap, resulting in a multiplet. |
| ~ 6.85 | s (or br d) | 1H | Ar-H (C2) | This proton is ortho to both substituents and may appear as a singlet or a narrow doublet. |
| ~ 5.02 | s | 1H | =CH ₂ (trans) | Vinylic protons on a terminal double bond often appear as distinct singlets if geminal coupling is small. |
| ~ 4.98 | s | 1H | =CH ₂ (cis) | The chemical non-equivalence of the two vinylic protons can lead to two separate signals. |
| ~ 4.65 | s | 2H | Ar-CH ₂-OH | Benzylic protons adjacent to an oxygen are deshielded. They are expected to be a singlet as there are no adjacent protons. |
| ~ 4.45 | s | 2H | O-CH ₂-C= | Protons on a carbon adjacent to both an ether oxygen and a double bond. Expected to be a singlet. |
| ~ 2.10 | br s | 1H | -OH | The chemical shift is variable and depends on concentration and solvent. It typically appears as a broad singlet due to hydrogen exchange. |
| ~ 1.80 | s | 3H | -CH ₃ | Allylic methyl protons. Appears as a singlet as there are no protons on the adjacent quaternary carbon. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Principle: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's electronic environment, revealing functional groups and the overall carbon framework. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon.
Experimental Protocol:
-
Sample and Solvent: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 or 125 MHz spectrometer. The reference is the CDCl₃ solvent signal itself, set to δ 77.16 ppm.[7][9]
-
DEPT (Optional but Recommended): Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, CH₃, and quaternary carbons.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~ 159.0 | C (Quaternary) | C -O (Aromatic) | The aromatic carbon directly attached to the ether oxygen is strongly deshielded. |
| ~ 142.5 | C (Quaternary) | C -CH₂OH (Aromatic) | The aromatic carbon bearing the hydroxymethyl group. |
| ~ 140.0 | C (Quaternary) | =C (CH₃) | The substituted carbon of the alkene double bond is deshielded. |
| ~ 129.5 | CH | Ar-C H | Aromatic methine carbon. |
| ~ 119.0 | CH | Ar-C H | Aromatic methine carbon. |
| ~ 114.0 | CH | Ar-C H | Aromatic methine carbon. |
| ~ 113.5 | CH | Ar-C H | Aromatic methine carbon. |
| ~ 113.0 | CH₂ | =C H₂ | The terminal carbon of the alkene double bond. |
| ~ 72.0 | CH₂ | O-C H₂-C= | The aliphatic carbon of the ether linkage. |
| ~ 65.0 | CH₂ | Ar-C H₂-OH | The benzylic carbon is deshielded by the adjacent oxygen. |
| ~ 19.5 | CH₃ | =C-C H₃ | The allylic methyl carbon. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence.[10]
Experimental Protocol:
-
Sample Preparation: For a liquid sample, the easiest and most common method is Attenuated Total Reflectance (ATR). A drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 600 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.
Caption: Standard workflow for acquiring an IR spectrum using ATR.
Predicted Key IR Absorptions:
| Frequency (cm⁻¹) | Intensity | Shape | Vibration | Functional Group |
| 3550–3200 | Strong | Broad | O-H stretch | Alcohol |
| 3100–3010 | Medium | Sharp | C-H stretch | Aromatic & Alkene |
| 2960–2850 | Medium | Sharp | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~ 1650 | Medium | Sharp | C=C stretch | Alkene |
| 1600 & 1500 | Medium-Strong | Sharp | C=C stretch | Aromatic Ring |
| ~ 1250 | Strong | Sharp | C-O-C asymmetric stretch | Aryl Ether[10][11] |
| ~ 1050 | Strong | Sharp | C-O stretch | Primary Alcohol[12] |
| 900-675 | Strong | Sharp | C-H out-of-plane bend | Aromatic Substitution |
Expert Insight: The IR spectrum provides a rapid and definitive confirmation of the key functional groups. The broad O-H stretch is unmistakable for the alcohol. The strong band around 1250 cm⁻¹ is highly characteristic of the aryl-alkyl ether linkage, while the band near 1050 cm⁻¹ confirms the primary alcohol.[11][12]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle: Mass spectrometry bombards a molecule with energy (e.g., a beam of electrons in Electron Ionization, EI), causing it to ionize and break apart into characteristic fragments. By separating these ions based on their mass-to-charge ratio (m/z), MS provides the molecular weight and a fragmentation "fingerprint" that helps confirm the structure.
Experimental Protocol:
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns.
-
Analysis: Ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
Predicted Mass Spectrum Fragmentation:
| m/z Value | Proposed Fragment | Rationale |
| 178 | [M]⁺ | Molecular Ion: Corresponds to the full molecular weight of C₁₁H₁₄O₂. |
| 160 | [M - H₂O]⁺ | Loss of water from the molecular ion, a common fragmentation for alcohols. |
| 147 | [M - CH₂OH]⁺ | Cleavage of the benzylic C-C bond, losing the hydroxymethyl radical. |
| 123 | [M - C₄H₇]⁺ | Cleavage of the ether C-O bond, losing the methallyl radical (55 Da). |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage, forming the hydroxy-tropylium ion or a related stable cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a classic fragment for benzyl-containing compounds, formed after loss of the ether group. |
| 79 | [C₆H₇]⁺ | A characteristic fragment of benzyl alcohols, resulting from the loss of CO from the m/z 107 ion.[16] |
| 55 | [C₄H₇]⁺ | The methallyl cation, formed by cleavage of the ether bond. |
Trustworthiness Check: The presence of the correct molecular ion peak at m/z 178 is the first critical validation point. The subsequent fragmentation pattern, particularly the appearance of ions at m/z 123, 107, and 55, provides interlocking evidence that confirms the presence and connectivity of the benzyl alcohol and methallyl ether components.
Conclusion: A Triad of Analytical Certainty
The spectroscopic analysis of this compound is a clear demonstration of the power of a multi-technique approach.
-
NMR Spectroscopy elucidates the precise carbon-hydrogen framework, confirming the connectivity of every atom in the molecule.
-
Infrared Spectroscopy provides rapid and definitive evidence for the presence of the critical alcohol, ether, alkene, and aromatic functional groups.
-
Mass Spectrometry confirms the exact molecular weight and provides a fragmentation pattern consistent with the proposed structure, serving as a final verification of the molecular identity.
Together, these three techniques form a self-validating system. Each method provides a unique and orthogonal dataset, and their collective agreement provides the highest level of confidence in the structure and purity of the compound. For any researcher or drug development professional, mastering the application and interpretation of these core spectroscopic methods is essential for ensuring the integrity and reproducibility of their scientific work.
References
- Das, A. K., & Laskar, M. A. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
- Shrivastava, V. S., & Singh, P. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.
-
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 28065549, this compound. [Link]
- Royal Society of Chemistry. (2021). Supporting Information for a related publication showing typical NMR reporting standards.
- Zhang, Y., & Li, Y. (2012). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. International Conference on Biomedical Engineering and Biotechnology.
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
MolPort. (n.d.). {3-[(2-methylprop-2-en-1-yl)oxy]phenyl}methanol. [Link]
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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University of California, Davis. (n.d.). Phenylmethanol IR Spectrum. Chem 3B Library of Spectra. [Link]
- Bruker. (n.d.). Supporting Information: An Electrochemical Selenofunctionalization of Unactivated Alkenes: Access to β-Hydroxy-Selenides.
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A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3-((2-Methylallyl)oxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organic compound (3-((2-Methylallyl)oxy)phenyl)methanol. As a key analytical technique in modern chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a practical reference for the acquisition, interpretation, and application of NMR data for this specific molecule, which possesses functionalities relevant to medicinal chemistry and materials science.
Theoretical Framework: Understanding the NMR Signature of this compound
This compound is a molecule characterized by three key structural motifs: a meta-substituted benzene ring, a benzylic alcohol, and a methallyl ether. The interplay of these functional groups dictates the electronic environment of each proton and carbon atom, resulting in a unique and predictable NMR fingerprint.
-
The Aromatic Region: The meta-substitution pattern of the benzene ring is expected to produce a complex set of signals in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm). The electron-donating nature of the ether oxygen and the electron-withdrawing character of the hydroxymethyl group will influence the chemical shifts of the aromatic protons.
-
The Benzylic Alcohol Moiety: The benzylic protons (-CH₂OH) are anticipated to appear as a singlet in the ¹H NMR spectrum, typically in the range of δ 4.5-5.0 ppm. The adjacent hydroxyl proton (-OH) may present as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent. In the ¹³C NMR spectrum, the benzylic carbon will exhibit a characteristic signal around δ 60-70 ppm.
-
The Methallyl Ether Group: This portion of the molecule contains several distinct proton environments: the allylic methylene protons (-OCH₂-), the vinylic protons (=CH₂), and the methyl protons (-CH₃). The allylic methylene protons will likely appear as a singlet around δ 4.4-4.6 ppm. The two vinylic protons are diastereotopic and are expected to resonate as two distinct singlets or narrowly split multiplets in the δ 4.9-5.1 ppm region. The methyl group will give rise to a singlet at approximately δ 1.8 ppm.
Predicted NMR Data
While a publicly available, experimentally verified spectrum for this compound is not readily found in the searched databases, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be synthesized from the analysis of structurally analogous compounds. The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H |
| ~6.95 | m | 2H | Ar-H |
| ~6.85 | dd | 1H | Ar-H |
| ~5.10 | s | 1H | =CH₂ |
| ~5.00 | s | 1H | =CH₂ |
| ~4.65 | s | 2H | Ar-CH₂OH |
| ~4.45 | s | 2H | -OCH₂- |
| ~1.90 | s (br) | 1H | -OH |
| ~1.80 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~158.5 | Ar-C-O |
| ~142.0 | Ar-C-CH₂OH |
| ~140.5 | C(CH₃)=CH₂ |
| ~129.5 | Ar-CH |
| ~119.0 | Ar-CH |
| ~114.0 | Ar-CH |
| ~113.0 | Ar-CH |
| ~112.5 | C(CH₃)=CH₂ |
| ~72.0 | -OCH₂- |
| ~65.0 | Ar-CH₂OH |
| ~19.5 | -CH₃ |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is a self-validating system designed to ensure accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ 0.00 ppm) for both ¹H and ¹³C NMR.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: A range of -2 to 12 ppm is generally sufficient.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Spectral Width: A range of 0 to 220 ppm.
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the central peak of the CDCl₃ multiplet at δ 77.16 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify and label the chemical shifts of all peaks in both spectra.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the NMR data acquisition and analysis process.
An In-depth Technical Guide to the Mass Spectrometry Analysis of (3-((2-Methylallyl)oxy)phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of (3-((2-Methylallyl)oxy)phenyl)methanol, a molecule incorporating both an aromatic alcohol and an allyl ether moiety. The structural characterization of such compounds is critical in various fields, including synthetic chemistry, drug development, and materials science. This document outlines optimized methodologies, from sample preparation to advanced data interpretation, leveraging high-resolution mass spectrometry (HRMS). We delve into the rationale behind selecting appropriate ionization techniques, detail predictable fragmentation pathways, and present validated experimental protocols. The guide is intended for researchers, scientists, and professionals who require robust and reliable analytical strategies for the characterization of complex organic molecules.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol ) presents a unique analytical challenge due to its dual functionality. The presence of a polar benzylic alcohol and a less polar methylallyl ether group dictates a nuanced approach to its analysis. Mass spectrometry (MS) stands as the premier technique for its definitive identification and structural elucidation, offering unparalleled sensitivity and specificity. Accurate mass measurement confirms elemental composition, while tandem mass spectrometry (MS/MS) provides a detailed fragmentation fingerprint, confirming connectivity and structural integrity. This guide establishes a self-validating system for the analysis of this compound, ensuring scientific rigor and trustworthy results.
Foundational Strategy: Instrumentation and Ionization
The selection of the appropriate instrumentation is the cornerstone of a successful analysis. For a molecule of this nature, a hybrid high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Quadrupole-Orbitrap system, is strongly recommended.[1][2] These instruments provide the sub-ppm mass accuracy necessary for unambiguous elemental composition assignment and the high resolution to distinguish isobaric interferences.[3][4]
The Ionization Interface: ESI vs. APCI
The interface between liquid chromatography (LC) and the mass spectrometer is the ionization source, which converts the neutral analyte into gas-phase ions. The choice of ionization technique is critical and depends on the analyte's physicochemical properties.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and thermally labile molecules.[5][6] It generates ions directly from solution, typically producing protonated molecules [M+H]⁺ with minimal in-source fragmentation.[6] Given the hydroxyl group in this compound, ESI is a primary candidate, as the alcohol moiety facilitates protonation.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for moderately polar to non-polar compounds that are thermally stable.[7][8] The analyte is first vaporized and then ionized through gas-phase reactions with reagent ions generated from the solvent via a corona discharge.[9] This can result in the formation of [M+H]⁺ ions or, in some cases, radical cations (M⁺•).[9] For the target molecule, APCI offers a robust alternative to ESI, particularly if chromatographic conditions utilize less polar mobile phases.[10]
Recommendation: While both techniques are viable, ESI in positive ion mode is the preferred starting point due to the presence of the readily protonated alcohol functional group. This approach is most likely to yield a stable and abundant precursor ion ([M+H]⁺) for subsequent MS/MS analysis.
Experimental Design: A Validated Protocol
The following protocols are designed to be a self-validating system, where the combination of chromatographic separation and high-resolution mass analysis provides a multi-layered confirmation of the analyte's identity and purity.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of LC-MS grade methanol to create a 100 µg/mL stock solution.
-
Working Solution: Dilute the stock solution with a 50:50 mixture of water and acetonitrile (both LC-MS grade) containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte in the ESI source.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.
LC-MS/MS System Parameters
Effective chromatographic separation is crucial to isolate the target analyte from potential isomers, impurities, or degradation products before it enters the mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
|---|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides necessary separation efficiency and compatibility with MS. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Standard for retaining and separating moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acid modifier to promote ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions | A standard gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.3 mL/min | Optimal for a 2.1 mm ID column, ensuring good peak shape and ESI efficiency. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak symmetry. |
| Injection Vol. | 5 µL | A typical volume to achieve good sensitivity without overloading the column. |
Table 2: Mass Spectrometry Parameters (Q-TOF or Orbitrap)
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | Targets the formation of the protonated molecule [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Source Temp. | 120 °C | Aids in desolvation of the ESI droplets. |
| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation before ions enter the mass analyzer. |
| Desolvation Gas | Nitrogen, Flow: 600 L/hr | Assists in droplet desolvation. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most abundant precursor ions. |
| Collision Energy | Ramped 10-40 eV | A range of energies ensures the capture of both low-energy and high-energy fragments, providing a comprehensive fragmentation spectrum. |
Experimental Workflow Diagram
The overall analytical process follows a logical sequence from sample preparation to final data interpretation.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Data Analysis: Deciphering the Mass Spectrum
Full Scan (MS1) Spectrum: The Precursor Ion
In the full scan MS spectrum, the primary goal is to identify the protonated molecule, [M+H]⁺. The high-resolution instrument will provide an accurate mass measurement that can be used to confirm the elemental formula.
Table 3: Expected Precursor Ions for C₁₁H₁₄O₂
| Ion Species | Theoretical Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 179.1067 |
| [M+Na]⁺ | 201.0886 |
| [M+K]⁺ | 217.0625 |
The observation of a peak at m/z 179.1067 with an accuracy of <5 ppm provides strong evidence for the presence of the target compound.
Tandem MS (MS/MS) Spectrum: Structural Fingerprinting
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 179.1067) will induce fragmentation at the molecule's weakest bonds. The resulting fragment ions create a unique fingerprint that confirms the compound's structure. Aromatic alcohols and ethers have well-documented fragmentation patterns.[11][12]
Key Fragmentation Pathways:
-
Loss of Water (H₂O): A characteristic fragmentation for alcohols, where the benzylic alcohol loses a molecule of water.[13] This results in a highly stable, conjugated carbocation.
-
Cleavage of the Ether Bond: The C-O bond of the ether is a likely site of cleavage. This can lead to the loss of the neutral 2-methylallyl group (C₄H₇) or the entire 2-methylallyloxy radical.
-
Loss of the 2-Methylpropene: A common pathway for allyl ethers can involve rearrangement and loss of a neutral alkene.
Table 4: Predicted Major Fragments of [C₁₁H₁₅O₂]⁺ (m/z 179.1067)
| Fragment Ion (m/z) | Proposed Formula | Description of Loss |
|---|---|---|
| 161.0961 | [C₁₁H₁₃O]⁺ | Neutral loss of H₂O (18.0106 Da) |
| 123.0441 | [C₇H₇O₂]⁺ | Loss of 2-methylpropene (C₄H₈, 56.0626 Da) |
| 107.0491 | [C₇H₇O]⁺ | Cleavage of the ether bond and loss of the C₄H₈O fragment |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment for benzyl-containing compounds |
| 57.0704 | [C₄H₉]⁺ | 2-methylallyl cation |
Proposed Fragmentation Pathway Diagram
The relationships between the precursor and fragment ions can be visualized to understand the dissociation cascade.
Caption: Proposed MS/MS fragmentation pathways for protonated this compound.
Conclusion
This guide provides a robust and scientifically grounded methodology for the mass spectrometric analysis of this compound. By employing high-resolution LC-MS/MS with electrospray ionization, researchers can achieve unambiguous identification and detailed structural confirmation. The combination of accurate mass measurement of the precursor ion and the diagnostic fragmentation patterns from MS/MS analysis constitutes a self-validating system, ensuring the highest level of confidence in the analytical results. This comprehensive approach is essential for quality control, impurity profiling, and advanced research applications in the chemical and pharmaceutical sciences.
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An In-depth Technical Guide on the Crystal Structure of (3-((2-Methylallyl)oxy)phenyl)methanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive exploration into the crystal structure of (3-((2-Methylallyl)oxy)phenyl)methanol. The content herein is structured to provide not just a static description of the molecule's solid-state architecture, but to deliver actionable insights into the experimental rationale and methodological nuances that underpin such a structural determination.
Foundational Principles: The Imperative of Structural Knowledge
In the realm of drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function and properties.[1] Knowledge of the precise atomic arrangement within a crystal lattice provides invaluable information on intermolecular interactions, conformational preferences, and potential binding modes.[1][2] this compound, with its combination of an aromatic core, a flexible ether linkage, a hydrogen-bonding hydroxyl group, and a reactive allyl moiety, represents a scaffold of significant interest for the development of novel therapeutic agents and functional materials.
Synthesis and Crystallization: From Blueprint to Single Crystal
The journey to elucidating a crystal structure commences with the synthesis of high-purity material, as the quality of the resulting crystals is directly contingent on the purity of the compound.
Synthetic Strategy: The Williamson Ether Synthesis
A reliable and well-established method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the deprotonated phenolic hydroxyl of (3-hydroxyphenyl)methanol.
Reaction Scheme:
(3-Hydroxyphenyl)methanol + 3-chloro-2-methyl-1-propene → this compound
-
Rationale for Component Selection:
-
(3-Hydroxyphenyl)methanol: Serves as the foundational aromatic and alcohol-containing precursor.
-
3-chloro-2-methyl-1-propene: Acts as the electrophile to introduce the 2-methylallyl group.
-
Base (e.g., Potassium Carbonate): A mild base is typically employed to deprotonate the phenol, initiating the reaction.
-
Solvent (e.g., Acetone or Acetonitrile): An inert polar aprotic solvent is chosen to facilitate the reaction while minimizing side products.
-
Protocol for Synthesis
-
To a stirred solution of (3-hydroxyphenyl)methanol in acetone, add potassium carbonate.
-
Add 3-chloro-2-methyl-1-propene to the mixture.
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography.
-
Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate.
-
Purify the crude product via column chromatography to yield pure this compound.
The Art of Crystal Growth
Obtaining single crystals of sufficient size and quality for X-ray diffraction is a critical, and often empirical, step. Several techniques can be employed, with the choice depending on the compound's solubility and thermal stability.
Table 1: Overview of Crystallization Techniques
| Method | Principle | Advantages | Disadvantages |
| Slow Evaporation | Gradual removal of solvent from a saturated solution. | Simple, requires minimal equipment. | Can lead to the formation of multiple small crystals. |
| Vapor Diffusion | Controlled diffusion of a miscible "anti-solvent" vapor into a solution of the compound. | Offers fine control over the rate of crystal growth. | Requires careful selection of solvent/anti-solvent pairs. |
| Cooling | Reducing the temperature of a saturated solution to decrease solubility. | Effective for compounds with a steep solubility curve. | May induce rapid precipitation instead of slow crystallization. |
Diagram 1: Workflow for Synthesis and Crystallization
Caption: From synthesis to single crystals.
X-ray Crystallography: Deciphering the Molecular Architecture
X-ray crystallography stands as the definitive method for determining the atomic-level structure of a crystalline solid.[1]
Data Acquisition
A suitable single crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern produced is recorded as the crystal is rotated.
Table 2: Typical Data Collection Parameters
| Parameter | Setting | Rationale |
| Radiation Source | Mo Kα (λ = 0.71073 Å) | Provides good resolution for organic molecules. |
| Temperature | 100 K | Minimizes thermal vibrations, leading to a more precise structure. |
| Detector | CCD or CMOS | Efficiently captures diffraction data. |
Structure Solution and Refinement
The collected diffraction data are processed to solve and refine the crystal structure. This process involves determining the unit cell dimensions, the space group, and the positions of all atoms within the asymmetric unit.
Diagram 2: The Crystallographic Workflow
Caption: The path from diffraction to structure.
Structural Analysis of this compound
While a specific, publicly available crystal structure for this exact molecule is not available, we can infer its likely structural characteristics based on related compounds and the principles of supramolecular chemistry.[3][4]
Molecular Conformation
The molecule possesses several rotatable bonds, leading to conformational flexibility. The torsion angles about the C(aryl)-O, O-C(allyl), and C(aryl)-C(methanol) bonds will dictate the overall shape of the molecule in the solid state.
Intermolecular Interactions: The Architects of the Crystal Lattice
The packing of molecules in the crystal is governed by a network of intermolecular interactions.[2][4] For this compound, the following interactions are anticipated to be significant:
-
O-H···O Hydrogen Bonds: The hydroxyl group of the methanol moiety is a strong hydrogen bond donor and can interact with the ether oxygen or the hydroxyl oxygen of a neighboring molecule, likely forming chains or dimeric motifs.[5]
-
C-H···π Interactions: The C-H bonds of the allyl group or the aromatic ring can interact with the π-electron system of an adjacent phenyl ring.[4]
-
π-π Stacking: The aromatic rings may engage in offset or face-to-face π-π stacking, contributing to the overall stability of the crystal packing.
Diagram 3: Potential Intermolecular Interactions
Caption: Key intermolecular interactions.
Anticipated Crystallographic Parameters
Based on the analysis of similar structures, such as substituted phenols and phenyl methanol derivatives, the compound is likely to crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic).[3][5][6]
Table 3: Representative Crystallographic Data for a Phenyl Methanol Derivative[5]
| Parameter | Phenyl(pyridin-2-yl)methanol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.4385 (8) |
| b (Å) | 14.3429 (16) |
| c (Å) | 9.2255 (10) |
| Volume (ų) | 984.27 (19) |
| Z | 4 |
Implications for Drug Development and Materials Science
The detailed structural information obtained from the crystal structure of this compound has several important applications:
-
Rational Drug Design: The three-dimensional structure can be used as a starting point for the design of new molecules with improved binding affinity to biological targets.[1]
-
Polymorph Screening: Understanding the crystal packing of the parent compound is essential for identifying and characterizing different polymorphic forms, which can have significant impacts on the physicochemical properties of a drug substance.
-
Structure-Property Relationships: The crystal structure provides a basis for understanding and predicting the macroscopic properties of the material, such as solubility, melting point, and mechanical stability.[1]
Conclusion
The elucidation of the crystal structure of this compound is a multifaceted process that integrates synthetic chemistry, crystallization science, and X-ray diffraction analysis. The resulting structural data provides a wealth of information that is not only of fundamental scientific interest but also has significant practical implications for the development of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of the key principles and methodologies involved in such an investigation.
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Quantum chemical calculations for (3-((2-Methylallyl)oxy)phenyl)methanol
An In-Depth Technical Guide to the Quantum Chemical Calculation of (3-((2-Methylallyl)oxy)phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, a molecule featuring a benzylic alcohol and an aryl ether moiety. The methodologies detailed herein are designed for researchers, computational chemists, and drug development professionals seeking to elucidate the electronic structure, reactivity, and spectroscopic properties of this and structurally related compounds. By leveraging Density Functional Theory (DFT), this guide outlines a self-validating protocol from initial structure preparation to the analysis of complex molecular properties, including optimized geometry, vibrational frequencies, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP). The causality behind methodological choices is explained to ensure both technical accuracy and practical applicability.
Introduction: The Scientific Imperative
This compound (CAS No. 38002-96-9) is a bifunctional organic molecule incorporating both a reactive benzylic alcohol and a flexible aryl ether linkage.[1] Such motifs are prevalent in medicinal chemistry, natural products, and materials science. The benzylic alcohol group is a common site for metabolic oxidation and a key handle for synthetic transformations, while the aryl ether bond influences conformational flexibility and electronic properties.[2][3]
Understanding the molecule's intrinsic properties at a quantum-mechanical level is paramount for predicting its behavior. For instance, its reactivity, stability, and interaction with biological targets are governed by its electronic structure. Quantum chemical calculations provide a powerful, non-empirical tool to probe these characteristics, offering insights that can guide rational drug design, catalyst development, and the prediction of spectroscopic signatures.[4] This guide establishes a robust computational workflow for achieving these goals.
Theoretical Framework: Density Functional Theory (DFT)
For molecules of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[5] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, making it highly efficient for systems with dozens of atoms.
2.1 The B3LYP Functional and 6-311G(d,p) Basis Set: A Justified Choice
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven reliability in calculating the geometries and electronic properties of organic molecules.[6][7][8] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects compared to pure DFT functionals, crucial for aromatic and ether systems.[9]
-
Basis Set - 6-311G(d,p): A basis set is the set of mathematical functions used to construct molecular orbitals. The 6-311G(d,p) basis set, a Pople-style basis set, is chosen for its flexibility and accuracy.
-
6-311G: This indicates a triple-zeta valence representation, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.
-
(d,p): These are polarization functions. The 'd' functions on heavy (non-hydrogen) atoms and 'p' functions on hydrogen atoms allow the orbitals to change shape and direction, which is critical for accurately modeling bonding environments, especially in strained or sterically hindered systems and for describing the polar C-O and O-H bonds.[6][7]
-
Computational Workflow and Protocols
A successful computational study follows a logical progression of steps, where the results of each step validate the next. The workflow described below ensures a rigorous and verifiable analysis.
Caption: Computational workflow for quantum chemical analysis.
3.1 Protocol 1: Geometry Optimization and Frequency Analysis
This protocol is foundational; an accurately optimized geometry is a prerequisite for all subsequent property calculations.
Objective: To find the lowest energy conformation (the global minimum) of the molecule on the potential energy surface and to confirm it is a true minimum.
Software: Gaussian 09/16, ORCA, or GAMESS.
Methodology:
-
Structure Input:
-
Draw the 2D structure of this compound and convert it to a preliminary 3D structure using software like Avogadro or GaussView.
-
Perform an initial, rapid geometry clean-up using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian, .xyz).
-
-
Input File Creation (Gaussian Example):
-
%nprocshared and %mem specify computational resources.
-
#p is the route section command.
-
B3LYP/6-311G(d,p) specifies the chosen method and basis set.
-
Opt is the keyword for geometry optimization.
-
Freq is the keyword to perform a frequency calculation immediately following the optimization, using the same level of theory.
-
0 1 represents the charge (0) and spin multiplicity (1 for a singlet state).
-
-
Execution and Verification:
-
Run the calculation.
-
Upon completion, verify that the optimization converged successfully (look for "Normal termination" in the output file).
-
Crucially, inspect the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a saddle point, requiring further conformational searching or geometry adjustment.
-
3.2 Protocol 2: Electronic Property Analysis
Objective: To calculate and analyze the frontier molecular orbitals and molecular electrostatic potential to understand reactivity.
Methodology:
-
Use Optimized Geometry: This calculation must be performed on the successfully optimized and frequency-verified geometry from Protocol 1.
-
Input File Creation (Gaussian Example):
-
Pop=NBO requests a Natural Bond Orbital analysis, which provides insights into charge distribution.
-
Geom=AllCheck and Guess=Read are efficiency commands that read the geometry and wavefunction from the checkpoint file (.chk) of the previous optimization run, avoiding re-calculation.
-
-
Analysis:
-
Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) using software like GaussView or Avogadro. The HOMO represents the region most likely to donate electrons (nucleophilic), while the LUMO represents the region most likely to accept electrons (electrophilic).
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface. This surface is colored based on the electrostatic potential. Red regions (negative potential) indicate areas of high electron density, susceptible to electrophilic attack (e.g., around the oxygen atoms). Blue regions (positive potential) indicate areas of low electron density, susceptible to nucleophilic attack (e.g., around the hydroxyl proton).
-
Anticipated Results and Interpretation
While this guide does not present novel research, it outlines the expected outcomes and their scientific interpretation.
4.1 Optimized Geometry
The optimization will yield precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformer. This data can be presented in a table for clarity.
Table 1: Selected Optimized Geometrical Parameters (Illustrative)
| Parameter | Description | Expected Value (Å or °) | Significance |
|---|---|---|---|
| C-O (ether) | Bond length of the aryl ether | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the aromatic ring. |
| C-O (alcohol) | Bond length of the benzylic alcohol | ~1.43 Å | Typical C-O single bond length. |
| O-H | Bond length of the hydroxyl group | ~0.96 Å | Standard O-H bond length. |
| C-C-O-H | Dihedral angle | Varies | Determines the orientation of the hydroxyl group relative to the phenyl ring, affecting hydrogen bonding potential. |
4.2 Vibrational Analysis
The frequency calculation provides a theoretical infrared (IR) spectrum. Key vibrational modes can be used to confirm structural features.
Table 2: Key Calculated Vibrational Frequencies (Illustrative)
| Frequency (cm⁻¹) | Assignment | Expected Intensity | Significance |
|---|---|---|---|
| ~3600 | O-H Stretch | Strong, Sharp | Confirms the presence of the alcohol functional group. In condensed phases, this would be broadened due to hydrogen bonding. |
| ~3050 | Aromatic C-H Stretch | Medium | Characteristic of the phenyl ring. |
| ~2950 | Aliphatic C-H Stretch | Medium | From the methyl and methylene groups of the 2-methylallyl moiety. |
| ~1600 | C=C Stretch (Aromatic) | Strong | Confirms the aromatic ring structure. |
| ~1250 | C-O Stretch (Aryl Ether) | Strong | Characteristic of the Ar-O-C linkage. |
4.3 Frontier Molecular Orbitals (FMOs) and Reactivity
-
HOMO: The HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the ether linkage, due to the electron-donating effect of the oxy group and the high energy of the oxygen lone pairs. This indicates that the molecule will likely act as a nucleophile at the aromatic ring in electrophilic aromatic substitution reactions.
-
LUMO: The LUMO is anticipated to be distributed across the aromatic ring's antibonding π* system.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive. DFT calculations provide a quantitative value for this gap.[6]
4.4 Molecular Electrostatic Potential (MEP)
The MEP map will visually confirm the centers of reactivity.
-
Most Negative Potential (Red): Expected around the oxygen atoms of the ether and alcohol groups, making them the primary sites for interaction with electrophiles or for hydrogen bonding.
-
Most Positive Potential (Blue): Expected around the hydrogen atom of the alcohol group, identifying it as the most acidic proton and the likely site for interaction with nucleophiles or bases.
Caption: Logical relationships of calculated electronic properties.
Conclusion
This guide provides a standardized and scientifically grounded workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, frequency analysis, and electronic property calculation, researchers can obtain reliable and predictive insights into the molecule's structure, stability, and reactivity. The emphasis on methodological justification and result verification ensures that the computational data generated is robust and suitable for guiding further experimental and theoretical investigations in drug discovery and materials science.
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Mullin, R. S., & Ermler, W. C. (2023). Theoretical and computational study of benzenium and toluenium isomers. Frontiers in Chemistry, 11, 1253599. [Link]
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Hamada, N. M. M., Moghazy, Y. M., Fathalla, M. F., Elmarassi, Y. R., & Hamed, E. A. (2019). Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines. International Journal of Current Research, 11(08), 6398-6428. [Link]
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Paz, J. L., Varela, J. A., & García-Rodeja, G. (2020). Computational insights into the oxidation of mono- and 1,4 disubstituted arenes by the Toluene Dioxygenase enzymatic complex. ResearchGate. [Link]
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Farkas, B., & Tárkányi, G. (2021). Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. The Journal of Organic Chemistry, 86(3), 2416–2425. [Link]
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Mullin, R. S., & Ermler, W. C. (2023). Theoretical and computational study of benzenium and toluenium isomers. PubMed. [Link]
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Ahmed, S., Das, A., & Talukdar, D. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, 5(47), 30589–30602. [Link]
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National Center for Biotechnology Information. (n.d.). (3-(Allyloxy)phenyl)methanol. PubChem. Retrieved January 22, 2026, from [Link]
-
Trung, N. Q., & Nam, P. C. (2022). Calculating bond dissociation energies of X–H (X=C, N, O, S) bonds of aromatic systems via density functional theory: A detailed comparison of methods. Royal Society Open Science, 9(4), 220177. [Link]
-
Tzirakis, M. D., & Orfanopoulos, M. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 21(24), 6692-6696. [Link]
-
H-C, P., & Prendergast, D. (2020). Quantum Chemistry Calculations for Metabolomics: Focus Review. ACS Central Science, 6(11), 1892-1903. [Link]
-
Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 10-20. [Link]
-
Li, D., Wang, L., & Zhang, J. (2018). Efficient and Selective Photocatalytic Oxidation of Benzylic Alcohols with Hybrid Organic–Inorganic Perovskite Materials. ACS Energy Letters, 3(3), 689–695. [Link]
-
KALYANASUNDARAM, K. (1984). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. Tetrahedron Letters, 25(48), 5517-5520. [Link]
-
Tzirakis, M. D., & Orfanopoulos, M. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Thermal Stability of (3-((2-Methylallyl)oxy)phenyl)methanol
Introduction
In the landscape of pharmaceutical development, understanding the thermal stability of an active pharmaceutical ingredient (API) or intermediate is not merely a regulatory checkbox; it is a cornerstone of process safety, product quality, and shelf-life determination. Uncontrolled thermal events can lead to catastrophic failures in manufacturing, while subtle degradation can compromise the efficacy and safety of the final drug product. This guide provides an in-depth analysis of the thermal stability of (3-((2-Methylallyl)oxy)phenyl)methanol, a molecule possessing a unique combination of a benzyl alcohol and a substituted aryl allyl ether moiety.
Our investigation will not only outline the potential thermal liabilities inherent in its structure but will also detail a robust, multi-technique analytical strategy for its characterization. As Senior Application Scientists, we emphasize the causality behind our experimental choices, ensuring that the presented protocols are not just procedural but are self-validating systems for generating reliable and actionable data for researchers, scientists, and drug development professionals.
Theoretical Framework: Unveiling Potential Thermal Liabilities
The thermal behavior of this compound is primarily dictated by its two key functional groups: the aryl methylallyl ether and the benzyl alcohol. A proactive analysis of these structures allows us to predict the most likely degradation pathways.
The Dominant Pathway: The Claisen Rearrangement
The most significant and lowest-energy thermal transformation anticipated for this molecule is the[1][1]-sigmatropic rearrangement known as the Claisen rearrangement. This reaction is characteristic of aryl allyl ethers and typically proceeds through a concerted, six-membered cyclic transition state when heated.[2][3] The reaction is intramolecular and does not require any reagents, only thermal energy.
For this compound, the rearrangement would involve the migration of the 2-methylallyl group from the ether oxygen to an ortho position on the benzene ring. This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore the aromaticity of the phenol ring, yielding an ortho-substituted allylphenol.[4][5][6] Given the substitution pattern, two potential ortho products can be formed.
Caption: Proposed Claisen Rearrangement of the Target Molecule.
Secondary Degradation Pathways
Beyond the Claisen rearrangement, other higher-energy degradation pathways may become relevant, particularly at elevated temperatures:
-
Ether Cleavage: At significantly higher temperatures, homolytic or heterolytic cleavage of the C-O ether bonds can occur, potentially generating phenolic and various allyl radical or ionic species.[7][8][9]
-
Benzyl Alcohol Decomposition: The benzyl alcohol moiety can undergo oxidation to an aldehyde or carboxylic acid, especially in the presence of an oxidant. It can also undergo dehydration to form oligomeric or polymeric species.[10][11]
-
Oxidative Degradation: In the presence of air, the allyl group and the aromatic ring are susceptible to oxidation, which can be a highly exothermic process.[12]
A Multi-Faceted Analytical Strategy for Thermal Hazard Assessment
No single technique can provide a complete picture of thermal stability. We advocate for a tiered approach utilizing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). This strategy allows for a comprehensive evaluation from initial mass loss to the quantitative assessment of thermal and pressure hazards.
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Methodological & Application
A Robust Protocol for the Synthesis of (3-((2-Methylallyl)oxy)phenyl)methanol via Williamson Ether Synthesis
Application Note: A-WES-038
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of (3-((2-Methylallyl)oxy)phenyl)methanol, a valuable building block in pharmaceutical and materials science research. The method utilizes the classic Williamson ether synthesis, a reliable and versatile approach for forming ether linkages.[1][2] This guide is designed for researchers and drug development professionals, offering in-depth explanations of reagent choices, reaction mechanisms, and step-by-step procedures to ensure reproducible and high-yield results. The protocol employs 3-hydroxybenzyl alcohol and 2-methylallyl chloride as starting materials, with potassium carbonate as a mild and effective base in a polar aprotic solvent.
Introduction and Scientific Rationale
The Williamson ether synthesis is a cornerstone of modern organic chemistry, prized for its broad scope and reliability in constructing both symmetrical and asymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] In the context of this protocol, the synthesis involves two primary steps:
-
Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzyl alcohol is deprotonated by a base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide attacks the primary alkyl halide, 2-methylallyl chloride (methallyl chloride), displacing the chloride leaving group to form the desired aryl allyl ether linkage.[1]
Causality Behind Experimental Choices:
-
Substrate Selection: The reaction is designed with a phenoxide as the nucleophile and a primary alkyl halide as the electrophile. This configuration is optimal for the SN2 pathway, as primary halides are highly susceptible to backside attack and minimize the competing E2 elimination side reaction that is prevalent with secondary and tertiary halides.[1][2][4]
-
Base Selection (K₂CO₃): While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) is selected for this protocol. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols, allowing for the use of milder bases.[5][6] K₂CO₃ is sufficient to deprotonate the phenol, offering a superior safety profile, lower cost, and easier handling compared to the highly reactive and moisture-sensitive NaH.[5]
-
Solvent Selection (Acetone): A polar aprotic solvent such as acetone (or DMF, acetonitrile) is crucial.[2][5] These solvents effectively solvate the potassium counter-ion but do not form a strong hydrogen-bonding shell around the phenoxide nucleophile, thus preserving its reactivity and accelerating the rate of the SN2 reaction.[5]
Experimental Protocol
This protocol details the synthesis of this compound on a 10 mmol scale. Adjustments can be made as necessary.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Cat. No. |
| 3-Hydroxybenzyl alcohol | ≥98% | Sigma-Aldrich | H13407 |
| 2-Methylallyl chloride | 95% | Sigma-Aldrich | M26600 |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific | P208 |
| Acetone, ACS Grade | ≥99.5% | VWR | BDH1101 |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | BDH1121 |
| Hexanes | ACS Grade | VWR | BDH1129 |
| Deionized Water | --- | --- | --- |
| Brine (Saturated NaCl solution) | --- | --- | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | S421 |
| Silica Gel for Chromatography | 60 Å, 230-400 mesh | --- | --- |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel (250 mL), rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp (254 nm), and standard laboratory glassware.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzyl alcohol (1.24 g, 10.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).
-
Solvent Addition: Add 40 mL of acetone to the flask. Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Alkylating Agent Addition: To the stirring suspension, add 2-methylallyl chloride (1.1 mL, 11.0 mmol, 1.1 eq.) dropwise via syringe over 5 minutes.
-
Reaction and Monitoring: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 60-65°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.[7]
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
Analysis: Spot the starting material (3-hydroxybenzyl alcohol), a co-spot (starting material + reaction mixture), and the reaction mixture. The reaction is complete when the starting material spot is fully consumed (typically 4-6 hours).[8][9]
-
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the inorganic solids (K₂CO₃ and KCl) by vacuum filtration, washing the solid cake with a small amount of acetone (2 x 10 mL).
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude oil in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of brine solution.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.
Purification
Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear, colorless oil.
Data Summary and Expected Results
| Compound | MW ( g/mol ) | Amount | Equivalents | Moles (mmol) |
| 3-Hydroxybenzyl alcohol | 124.14 | 1.24 g | 1.0 | 10.0 |
| 2-Methylallyl chloride | 90.55 | 1.1 mL (1.0 g) | 1.1 | 11.0 |
| Potassium Carbonate | 138.21 | 2.07 g | 1.5 | 15.0 |
| Product | 178.23 | --- | --- | --- |
-
Expected Yield: 75-85%
-
Appearance: Clear, colorless oil.
-
TLC Rf: ~0.4 in 30% EtOAc/Hexanes (Note: Rf values can vary based on plate and chamber conditions).
Workflow Visualization
The following diagram illustrates the complete experimental workflow from setup to final product characterization.
Caption: Workflow for the Williamson Ether Synthesis of the target compound.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or incomplete | 1. Insufficient base or base is not anhydrous. 2. Impure starting materials. 3. Insufficient temperature. | 1. Use freshly opened or properly dried K₂CO₃. Consider increasing to 2.0 eq. 2. Verify purity of reagents by NMR or TLC. 3. Ensure the reaction mixture is maintaining a gentle reflux. |
| Low yield after work-up | 1. Incomplete reaction. 2. Product loss during aqueous extraction. 3. Competing side reactions (e.g., C-alkylation).[1] | 1. Allow the reaction to run longer, confirming completion by TLC. 2. Ensure proper phase separation; perform a back-extraction of the aqueous layers with fresh EtOAc. 3. C-alkylation is less common with phenoxides but possible. Purification should separate isomers. |
| Product appears impure after column | 1. Co-elution of impurities. 2. Overloading the column. | 1. Adjust the eluent system to achieve better separation (e.g., use a shallower gradient or a different solvent system like Dichloromethane/Methanol). 2. Use an appropriate amount of silica gel relative to the crude product (typically 50:1 to 100:1 w/w). |
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Methylallyl chloride: Is a flammable liquid and lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Acetone/Ethyl Acetate/Hexanes: Are highly flammable solvents. Keep away from ignition sources.
-
Potassium Carbonate: Can cause irritation upon contact. Avoid generating dust.
References
- Benchchem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Liu, X. (2024). 1.5 Williamson Ether Synthesis – Organic Chemistry II. KPU Pressbooks. [Link]
-
Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]
-
Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?[Link]
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
Application Notes and Protocols for the Radical Polymerization of (3-((2-Methylallyl)oxy)phenyl)methanol
Introduction: Unlocking the Potential of a Functional Methallyl Monomer
(3-((2-Methylallyl)oxy)phenyl)methanol is a unique monomer presenting significant opportunities for the synthesis of functional polymers. Its structure, featuring a polymerizable methallyl group and a pendant benzyl alcohol moiety, offers a versatile platform for creating polymers with tailored properties. The benzyl alcohol group can serve as a site for post-polymerization modification, enabling the attachment of various functional groups, or it can impart inherent properties such as improved solubility and adhesion. These characteristics make the resulting polymer, polythis compound), a promising candidate for advanced materials in coatings, adhesives, drug delivery systems, and smart materials.[1][2]
This guide provides a comprehensive overview of the radical polymerization of this compound, including detailed experimental protocols, characterization techniques, and an exploration of the underlying scientific principles.
Monomer Overview and Considerations
This compound
| Property | Value |
| CAS Number | 38002-96-9[3][4] |
| Molecular Formula | C11H14O2[3][5] |
| Molecular Weight | 178.23 g/mol |
| Structure | A benzene ring substituted with a methallyloxy group and a hydroxymethyl group.[3][5] |
Key Considerations for Polymerization:
The polymerization of methallyl monomers via conventional radical polymerization can be challenging due to the potential for degradative chain transfer to the monomer. This process involves the abstraction of an allylic hydrogen atom from the monomer by a propagating radical, leading to the formation of a less reactive allylic radical. This can result in low polymerization rates and the formation of low molecular weight polymers. However, compared to unsubstituted allyl monomers, methallyl monomers often exhibit a reduced tendency for this side reaction, making them more amenable to radical polymerization.
Experimental Protocol: Free Radical Polymerization
This protocol details the free radical polymerization of this compound using Azobisisobutyronitrile (AIBN) as a thermal initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Schlenk line or nitrogen inlet
-
Beakers and filtration apparatus
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 28.0 mmol) and AIBN (e.g., 0.046 g, 0.28 mmol, for a 100:1 monomer to initiator ratio) in anhydrous toluene (e.g., 10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen. Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture vigorously.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired reaction time (e.g., 24 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and initiator residues, and dry it under vacuum at 40 °C to a constant weight.
Rationale for Experimental Choices:
-
Initiator: AIBN is a common choice for radical polymerization due to its predictable decomposition kinetics and the fact that its decomposition products are less likely to participate in side reactions compared to peroxides.[6]
-
Solvent: Toluene is a suitable solvent that can dissolve both the monomer and the resulting polymer. Using an anhydrous solvent minimizes potential side reactions.
-
Degassing: The removal of oxygen is critical as it can act as a radical scavenger, leading to an induction period and reduced polymerization rates.
-
Precipitation: This is a standard method for purifying polymers by separating the high molecular weight polymer from low molecular weight impurities.
Polymer Characterization
Thorough characterization of the resulting polythis compound) is essential to determine its structure, molecular weight, and thermal properties.
| Technique | Expected Results |
| ¹H NMR Spectroscopy | Confirmation of the polymer structure by the appearance of broad peaks corresponding to the polymer backbone and the disappearance of the sharp vinyl proton signals of the monomer. |
| Size Exclusion Chromatography (SEC/GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer by identifying the decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which provides information about the polymer's amorphous or semi-crystalline nature. |
Controlled Radical Polymerization: A Pathway to Well-Defined Polymers
For applications requiring precise control over polymer architecture, molecular weight, and low polydispersity, controlled radical polymerization (CRP) techniques are recommended. Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be adapted for this compound.[7][8] These techniques involve a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers.[9]
Visualizing the Workflow
The following diagram illustrates the key stages in the synthesis and characterization of polythis compound).
Sources
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- 2. mdpi.com [mdpi.com]
- 3. {3-[(2-methylprop-2-en-1-yl)oxy]phenyl}methanol | 38002-96-9 | Buy Now [molport.com]
- 4. 38002-96-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C11H14O2 | CID 28065549 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for (3-((2-Methylallyl)oxy)phenyl)methanol in Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Untapped Potential
(3-((2-Methylallyl)oxy)phenyl)methanol is a bifunctional organic molecule poised for significant applications in the realm of advanced materials. Its unique structure, incorporating a primary alcohol and a polymerizable methallyl ether group on a rigid phenyl core, offers a versatile platform for the synthesis of novel polymers with tailored properties. This guide provides a comprehensive overview of the potential applications of this compound, underpinned by established principles of polymer chemistry. While direct literature on the polymerization of this specific monomer is nascent, its reactivity can be confidently inferred from the well-documented behavior of its constituent functional groups. We will explore its utility as a monomer in free-radical polymerizations and as a precursor for crosslinkable thermoset resins, providing detailed protocols and the scientific rationale for each step.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 38002-96-9 | [1][2] |
| Molecular Formula | C11H14O2 | [1][2] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Inquire with supplier | - |
| Boiling Point | Not specified | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Part 1: this compound in Free-Radical Polymerization
The presence of the methallyl double bond allows this compound to act as a monomer in free-radical polymerization. However, the polymerization of allyl and methallyl ethers is known to be challenging due to a phenomenon called degradative chain transfer. This process can lead to the formation of low molecular weight polymers or oligomers.
Mechanism: The Challenge of Degradative Chain Transfer
In a typical free-radical polymerization, a propagating radical adds across the double bond of a monomer. With allyl and methallyl ethers, the propagating radical can instead abstract a hydrogen atom from the methylene group adjacent to the ether oxygen. This terminates the growing polymer chain and creates a stable, less reactive allylic radical, which is slow to re-initiate polymerization.[3][4][5][6]
Figure 1: Competing pathways in the free-radical polymerization of allyl monomers.
Strategy for Successful Polymerization: Copolymerization
To mitigate degradative chain transfer and achieve higher molecular weight polymers, this compound can be copolymerized with a more reactive monomer, such as an acrylate or methacrylate.[6] The higher reactivity of the comonomer ensures that propagation is favored over chain transfer.
Experimental Protocol: Free-Radical Copolymerization
Objective: To synthesize a copolymer of this compound and Methyl Methacrylate (MMA).
Materials:
-
This compound
-
Methyl Methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 1.78 g, 10 mmol) and freshly distilled MMA (e.g., 4.00 g, 40 mmol) in anhydrous toluene (20 mL). Add AIBN (e.g., 0.082 g, 0.5 mmol).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for 24 hours.
-
Isolation of the Polymer: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as ¹H NMR spectroscopy (to determine copolymer composition), Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity), and Differential Scanning Calorimetry (DSC) (for thermal properties).
Figure 2: Workflow for the free-radical copolymerization protocol.
Part 2: this compound as a Precursor for Thermosetting Resins
The primary alcohol functionality of this compound makes it an excellent candidate for use as a diol in condensation polymerizations to form polyesters and polyurethanes. The resulting polymers will possess pendant methallyl groups along their backbone, which can be subsequently crosslinked to form a durable thermoset network.
Application in Polyurethane Synthesis
This compound can react with diisocyanates to form polyurethanes. The reaction between the hydroxyl group of the alcohol and the isocyanate group forms a urethane linkage.[7][8]
Experimental Protocol: Synthesis of a Methallyl-Functionalized Polyurethane Prepolymer
Objective: To synthesize a polyurethane prepolymer with pendant methallyl groups.
Materials:
-
This compound
-
A diol chain extender (e.g., 1,4-Butanediol)
-
A diisocyanate (e.g., Isophorone diisocyanate, IPDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction kettle with mechanical stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Reactor Setup: In a moisture-free reaction kettle, charge this compound, 1,4-Butanediol, and anhydrous THF.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.05 wt% of total reactants).
-
Isocyanate Addition: Heat the mixture to 60 °C with stirring under a nitrogen atmosphere. Slowly add the diisocyanate dropwise over 1-2 hours, monitoring the temperature to control the exotherm.
-
Prepolymer Formation: After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 3-4 hours until the desired isocyanate content is reached (monitored by titration).
-
Storage: Store the resulting prepolymer under a nitrogen atmosphere in a sealed container to prevent moisture contamination.
Curing of the Polyurethane Prepolymer
The methallyl-functionalized polyurethane prepolymer can be cured (crosslinked) through the pendant double bonds via free-radical polymerization. This can be initiated thermally or photochemically.
Thermal Curing Protocol:
-
Formulation: Mix the polyurethane prepolymer with a thermal initiator (e.g., benzoyl peroxide, 1-2 wt%).
-
Application: Apply the formulated resin to a substrate or mold.
-
Curing: Heat the coated substrate or mold in an oven at a temperature sufficient to decompose the initiator (e.g., 80-120 °C) for a specified time to achieve full cure.
Figure 3: Workflow for the synthesis and curing of a methallyl-functionalized polyurethane.
Application in Polyester Synthesis
Similarly, this compound can be used in the synthesis of polyesters through reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters).[9][10] The resulting methallyl-functionalized polyester can then be crosslinked.
Experimental Protocol: Synthesis of a Methallyl-Functionalized Polyester
Objective: To synthesize a polyester with pendant methallyl groups via polycondensation.
Materials:
-
This compound
-
A dicarboxylic acid (e.g., Adipic acid)
-
An esterification catalyst (e.g., p-Toluenesulfonic acid)
-
High-boiling point solvent (e.g., Xylene)
-
Dean-Stark apparatus
Procedure:
-
Reactor Setup: Equip a reaction flask with a mechanical stirrer, a Dean-Stark trap, and a condenser.
-
Charging Reactants: Charge the flask with equimolar amounts of this compound and adipic acid, along with the catalyst and xylene.
-
Polycondensation: Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the polymerization.
-
Isolation: Cool the reaction mixture and precipitate the polyester in a non-solvent like methanol. Filter and dry the polymer.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for materials science. Its dual functionality allows for the creation of a diverse range of polymeric architectures, from linear copolymers to crosslinked thermosets. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile molecule. Future work should focus on a detailed investigation of the copolymerization kinetics of this monomer with various comonomers and a thorough characterization of the mechanical and thermal properties of the resulting materials. Such studies will be crucial in unlocking the full potential of this compound for applications in coatings, adhesives, composites, and biomedical devices.
References
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BLDpharm. (n.d.). 38002-96-9|this compound. Retrieved from BLDpharm website.[1]
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Molport. (n.d.). {3-[(2-methylprop-2-en-1-yl)oxy]phenyl}methanol | 38002-96-9. Retrieved from Molport website.[2]
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Royal Society of Chemistry. (2018). Design and synthesis of thermoresponsive degradable copolymers: integrating hydroxy-functional vinyl ethers with cyclic ketene acetals. Polymer Chemistry.[1]
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Benchchem. (n.d.). Strategies to control the crosslinking density with Allyl methallyl ether. Retrieved from Benchchem website.[3]
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Royal Society of Chemistry. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. RSC Publishing.[11]
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MDPI. (n.d.). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Retrieved from MDPI website.[12]
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Benchchem. (n.d.). A Comparative Guide to the Performance of Allyl Methallyl Ether and Other Methallyl Compounds. Retrieved from Benchchem website.[4]
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Google Patents. (n.d.). Preparation method of phenolic resin polyol for polyurethane foam. Retrieved from Google Patents website.[13]
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ACS Publications. (2025). Thiol−Allyl Ether−Methacrylate Ternary Systems. Polymerization Mechanism. ACS Publications.[14]
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ResearchGate. (2025). The reaction of o -hydroxybenzyl alcohol with phenyl isocyanate in polar solvents. Retrieved from ResearchGate website.[7]
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National Institutes of Health. (n.d.). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. NIH.[15]
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Benchchem. (n.d.). Exploratory Studies on the Polymerization Behavior of Allyl Methallyl Ether: A Technical Guide. Retrieved from Benchchem website.[5]
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Royal Society of Chemistry. (2024). Synthesis of polyurethanes through the oxidative decarboxylation of oxamic acids: a new gateway toward self-blown foams. RSC Publishing.[16]
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ResearchGate. (2025). The effects of allyl ethers upon radical polymerization. Retrieved from ResearchGate website.[6]
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ResearchGate. (2025). Synthesis of Phenolic Blended Modified Natural Polyols for Preparation of Aliphatic Two Component Polyurethane Coatings. Retrieved from ResearchGate website.[17]
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ResearchGate. (2025). Free radical polymerization of unconjugated dienes III. N‐allylacrylamide in methanol. Retrieved from ResearchGate website.[18]
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Wako. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from Wako website.[19]
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Wiley Online Library. (2025). Light‐induced polymerization of some monomers containing allyl and methacrylate groups. Retrieved from Wiley Online Library.[20]
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ACS Publications. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications.[8]
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University of Science and Technology of China. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from USTC website.[21]
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Google Patents. (n.d.). Process for the preparation of polyester polyols. Retrieved from Google Patents website.[10]
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Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (3-((2-Methylallyl)oxy)phenyl)methanol
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Modification of a Versatile Scaffolding
(3-((2-Methylallyl)oxy)phenyl)methanol is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic alcohol and a modifiable 2-methylallyl ether, presents a versatile scaffold for the synthesis of a diverse array of derivatives. The derivatization of the primary hydroxyl group is a critical step in modulating the molecule's physicochemical properties, such as lipophilicity, steric bulk, and hydrogen bonding capacity. These modifications are instrumental in structure-activity relationship (SAR) studies during drug development, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of established and robust protocols for the selective derivatization of the hydroxyl moiety, with a focus on esterification, etherification, and silylation, while ensuring the integrity of the 2-methylallyl ether group.
Chemical Reactivity and Strategic Considerations
The primary hydroxyl group of this compound is a benzylic alcohol, rendering it more reactive than a simple primary alcohol due to the stabilization of a potential carbocation intermediate by the adjacent phenyl ring. However, the presence of the 2-methylallyl phenyl ether introduces a key consideration: the potential for a Claisen rearrangement under thermal or acidic conditions. This[1][1]-sigmatropic rearrangement would lead to the formation of 2-allyl-3-hydroxyphenyl derivatives, an undesired side reaction. Therefore, the selection of derivatization methods must prioritize mild and selective conditions to avoid this intramolecular rearrangement. Allyl ethers are generally stable under basic and neutral conditions, making these favorable for many transformations.[1]
I. Esterification of the Benzylic Hydroxyl Group
Esterification is a fundamental transformation that allows for the introduction of a wide variety of acyl groups, significantly impacting the steric and electronic properties of the parent molecule.
Protocol 1: Steglich Esterification with DCC/DMAP
This method is highly efficient for the esterification of alcohols under mild, neutral conditions, thus avoiding the risk of Claisen rearrangement.
Rationale: The use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst allows for the activation of the carboxylic acid at room temperature, facilitating nucleophilic attack by the benzylic alcohol.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add DMAP (0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM (2 mL/mmol) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is another excellent choice for mild esterification, proceeding with inversion of configuration if a chiral center were present.[2][3][4][5][6]
Rationale: This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate.[2][4][6] The reaction is typically performed at low temperatures and under neutral conditions.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.), the desired carboxylic acid (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-16 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.
Data Presentation: Comparison of Esterification Methods
| Method | Key Reagents | Temperature | Advantages | Potential Issues |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | 0 °C to RT | Mild conditions, high yields. | Formation of DCU byproduct can complicate purification. |
| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD/DIAD | 0 °C to RT | Mild, neutral conditions; good for sterically hindered alcohols.[2][6] | Stoichiometric byproducts (PPh₃O, hydrazine derivative) require careful purification. |
II. Etherification of the Benzylic Hydroxyl Group
Conversion of the hydroxyl group to an ether can introduce a variety of alkyl or aryl groups, further modifying the molecule's properties.
Protocol 3: Williamson Ether Synthesis
A classic and reliable method for ether synthesis, the Williamson ether synthesis is performed under basic conditions, which are well-tolerated by the 2-methylallyl ether moiety.[7][8][9]
Rationale: The alcohol is first deprotonated with a strong base to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[7][8][9]
Experimental Protocol:
-
To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (10 mL/mmol) under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF (5 mL/mmol) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis.
III. Silylation of the Benzylic Hydroxyl Group
Silyl ethers are common protecting groups for alcohols and can also be used to increase lipophilicity and thermal stability.[10] They are formed under mild conditions and are generally stable, yet can be cleaved selectively.
Protocol 4: Silylation with a Silyl Chloride
This is a straightforward and widely used method for the formation of silyl ethers.
Rationale: A silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), reacts with the alcohol in the presence of a mild base, typically imidazole or triethylamine, to form the corresponding silyl ether.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dimethylformamide (DMF, 8 mL/mmol) under a nitrogen atmosphere, add the desired silyl chloride (e.g., TBSCl, 1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Silylation Reaction
Caption: General scheme for silylation of the benzylic alcohol.
Conclusion and Best Practices
The derivatization of the benzylic hydroxyl group of this compound can be achieved with high efficiency and selectivity using a range of modern synthetic methods. The key to success lies in the careful selection of reagents and reaction conditions to avoid the potential Claisen rearrangement of the 2-methylallyl ether moiety. For esterification, Steglich and Mitsunobu conditions are highly recommended. For etherification, the Williamson synthesis under basic conditions is robust and reliable. Silylation is readily accomplished using standard protocols with silyl chlorides and a mild base. Always ensure the use of anhydrous solvents and an inert atmosphere for reactions involving moisture-sensitive reagents like NaH and silyl chlorides. Proper monitoring by TLC is crucial for determining reaction completion and ensuring optimal yields.
References
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific. [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers. Protecting Groups. [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2024, January 15). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
PubMed. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
ResearchGate. (n.d.). Hexafluoroisopropanol-Promoted Metal-Free Allylation of Silyl Enol Ethers with Allylic Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
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Application Notes & Protocols: Dual-Cure Cross-linking Strategies for (3-((2-Methylallyl)oxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Monomer for Advanced Network Synthesis
(3-((2-Methylallyl)oxy)phenyl)methanol[1][2] is a unique monomer possessing two distinct and chemically addressable functional groups: a methallyl ether and a benzyl alcohol . This bifunctionality opens the door to sophisticated cross-linking strategies, including dual-cure systems, allowing for the creation of highly tailored polymer networks. The methallyl group is amenable to free-radical polymerization, while the benzyl alcohol moiety can undergo condensation reactions.
This guide provides a comprehensive overview of the potential cross-linking reactions involving this monomer. As Senior Application Scientists, our goal is to not only provide step-by-step protocols but also to elucidate the underlying chemical principles, enabling researchers to rationally design and optimize materials for applications ranging from controlled-release drug matrices to advanced coatings and thermosets.
Part 1: Free-Radical Cross-linking via the Methallyl Ether Moiety
Mechanism & Rationale
The polymerization of allyl ethers via traditional free-radical mechanisms is often inefficient. The primary reason is degradative chain transfer , where a propagating radical abstracts an allylic hydrogen from a monomer molecule.[3][4] This creates a stable, resonance-delocalized allyl radical that is less reactive and less likely to initiate a new polymer chain, effectively terminating the kinetic chain and resulting in low molecular weight oligomers.[3]
However, a more contemporary understanding suggests that polymerization can proceed through a Radical-Mediated Cyclization (RMC) mechanism.[3][5] This pathway, initiated by hydrogen abstraction, is followed by the cyclization of the resulting radical with a second monomer unit to form a more stable five-membered ring, which then continues the propagation.
Experimental Protocols: Free-Radical Polymerization
Protocol 1A: Thermal-Initiated Bulk Polymerization
This protocol is suitable for creating monolithic, cross-linked materials.
-
Preparation: In a glass vial, add this compound.
-
Initiator Addition: Add a thermal initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), at a concentration of 0.1–2.0 mol% relative to the monomer. Ensure complete dissolution, gently warming if necessary.
-
Inerting: Sparge the mixture with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which inhibits radical polymerization.
-
Curing: Seal the vial and place it in a preheated oven or oil bath.
-
For AIBN, a typical curing temperature is 60–80 °C.
-
For BPO, a typical curing temperature is 80–100 °C.
-
-
Reaction Time: Cure for 4–24 hours. The time will depend on the initiator concentration and temperature. The reaction is complete when the liquid monomer has turned into a solid, non-tacky polymer.
-
Post-Cure: To ensure maximum conversion, a post-cure step at a slightly higher temperature (e.g., 120 °C) for 1-2 hours can be beneficial.
Protocol 1B: Photo-Initiated Polymerization for Coatings
This protocol is ideal for creating thin films or coatings.
-
Formulation: In an amber vial to protect from ambient light, mix the monomer with 0.5–5.0 wt% of a suitable photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO, or 2,2-Dimethoxy-2-phenylacetophenone - DMPA).
-
Application: Apply a thin film of the formulation onto a substrate (e.g., glass slide, metal panel) using a spin coater, doctor blade, or pipette.
-
Curing: Expose the film to a UV light source (e.g., 365 nm) with a defined intensity (e.g., 50-100 mW/cm²).
-
Exposure Time: Curing is typically rapid, occurring within seconds to a few minutes. Monitor the disappearance of the liquid film to a solid, tack-free coating.
-
Inert Atmosphere: For optimal surface cure and to prevent oxygen inhibition, perform the UV exposure under a nitrogen atmosphere.
Part 2: Condensation Cross-linking via the Benzyl Alcohol Moiety
Mechanism & Rationale
The benzyl alcohol group can undergo acid-catalyzed self-condensation to form poly(benzyl ether) structures, with water as the sole byproduct.[6] This reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a stabilized benzylic carbocation. This electrophilic intermediate is then attacked by the hydroxyl group of another monomer molecule, forming an ether linkage. This process can continue to build a cross-linked network.
Experimental Protocol: Acid-Catalyzed Poly-condensation
This protocol is effective for producing rigid, thermoset materials.
-
Preparation: Place the this compound monomer into a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap or a simple condenser.
-
Catalyst Addition: Add a strong acid catalyst, such as p-Toluenesulfonic acid (p-TSA) or sulfuric acid (0.1–1.0 mol%).
-
Solvent (Optional): For better process control, a high-boiling, inert solvent like toluene or xylene can be used to facilitate water removal via azeotropic distillation.
-
Reaction: Heat the mixture to reflux (typically 110–140 °C, depending on the solvent).
-
Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction progresses as the mixture becomes increasingly viscous.[6]
-
Completion: The reaction is considered complete when water evolution ceases. The final product should be a highly viscous resin or a solid thermoset.
-
Purification: If a soluble polymer is desired (by stopping the reaction early), cool the mixture, dissolve it in a solvent like THF, and precipitate it into a non-solvent like methanol to remove the catalyst and unreacted monomer.
Part 3: Dual-Cure Systems for Advanced Network Architectures
The true potential of this monomer lies in its ability to form networks through two orthogonal or sequential curing mechanisms. This allows for precise spatio-temporal control over the material's properties. For example, a UV-initiated cure of the methallyl groups can be used to rapidly set the shape of an object, which is then thermally treated to initiate the condensation cure of the benzyl alcohol groups, thereby enhancing its thermal stability and mechanical strength.
Part 4: Characterization of Cross-linked Networks
Validation of the cross-linking process is critical. Fourier Transform Infrared (FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques for this purpose.[7]
FTIR Spectroscopy: Tracking Functional Groups
FTIR can provide direct evidence of the consumption of reactive groups.
-
Sample Preparation: Analyze the liquid monomer, the partially cured gel, and the fully cured polymer. For solids, use an ATR-FTIR setup.
-
Data Acquisition: Collect spectra from approximately 4000 to 600 cm⁻¹.
-
Analysis: Monitor the change in peak intensities:
-
Methallyl Cure: Look for a decrease in the C=C stretching vibration (approx. 1650 cm⁻¹) and the =C-H stretching vibration (approx. 3080 cm⁻¹).
-
Benzyl Alcohol Cure: Look for a decrease in the broad O-H stretching band (approx. 3350 cm⁻¹) and the appearance/broadening of the C-O-C ether stretch (approx. 1250-1050 cm⁻¹).
-
Differential Scanning Calorimetry (DSC): Monitoring Thermal Properties
DSC is used to observe the heat of reaction (exotherm) during curing and to measure the glass transition temperature (Tg) of the final polymer, a key indicator of cross-linking density.[8]
-
Curing Analysis:
-
Place a small amount (5-10 mg) of the uncured liquid formulation in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min).
-
An exothermic peak will be observed, representing the heat released during the cross-linking reaction. The area under this peak corresponds to the enthalpy of polymerization.[8]
-
-
Tg Measurement:
-
Heat a sample of the cured polymer in the DSC (typically through two heating cycles to erase thermal history).[7]
-
The Tg will appear as a step-like change in the heat flow curve. A higher Tg generally indicates a higher degree of cross-linking and a more rigid network.
-
Data Presentation: Expected Results
The following table summarizes hypothetical DSC results for different curing conditions, illustrating how the choice of mechanism impacts the material properties.
| Sample ID | Curing Mechanism | Initiator/Catalyst (mol%) | Curing Conditions | Glass Transition Temp. (Tg) (°C) |
| Control | Uncured Monomer | N/A | N/A | < -20 (Liquid) |
| RN-1 | Radical (Methallyl) | 1% AIBN | 80 °C, 12h | 45 |
| RN-2 | Radical (Methallyl) | 2% AIBN | 80 °C, 12h | 58 |
| CN-1 | Condensation (Alcohol) | 1% p-TSA | 120 °C, 6h | 95 |
| DN-1 | Dual-Cure | 1% TPO + 1% p-TSA | UV (5 min) then 120 °C (6h) | 130 |
Conclusion
This compound is a versatile building block for advanced polymer synthesis. By leveraging its dual-functional nature, researchers can access a wide range of material properties. The free-radical polymerization of the methallyl ether group provides a rapid curing mechanism, while the condensation of the benzyl alcohol group can be used to build thermal stability and rigidity. The combination of these two pathways in a dual-cure system offers a powerful tool for designing next-generation materials for specialized applications in medicine, electronics, and materials science.
References
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Nano-Preyssler Heteropolyacid: A Novel Nanocatalyst for Poly-Condensation of Benzyl Alcohols. Asian Journal of Chemistry. Available at: [Link]
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Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. The Journal of Physical Chemistry A. Available at: [Link]
-
Insights on the Atmospheric-Pressure Plasma-Induced Free-Radical Polymerization of Allyl Ether Cyclic Carbonate Liquid Layers. Polymers (Basel). Available at: [Link]
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Polymerisation of Allyl Compounds. ResearchGate. Available at: [Link]
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The effects of allyl ethers upon radical polymerization. ResearchGate. Available at: [Link]
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THE EFFECTS OF ALLYL ETHERS UPON RADICAL POLYMERIZATIONS. Journal of Macromolecular Science, Part A. Available at: [Link]
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Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Molecules. Available at: [Link]
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Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. PubMed. Available at: [Link]
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Educational series: characterizing crosslinked polymer networks. Polymer Chemistry. Available at: [Link]
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Synthesis and characterization of linear and crosslinked polymers with the addition of DMSPS. Biblioteka Nauki. Available at: [Link]
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CONDENSATION PRODUCTS FROM BENZYL ALCOHOL. POLYBENZYLS. The Journal of Organic Chemistry. Available at: [Link]
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Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Chemical Science. Available at: [Link]
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Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. SciSpace. Available at: [Link]
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Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]
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DSC Analysis of Polymers. EAG Laboratories. Available at: [Link]
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Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. ResearchGate. Available at: [Link]
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Reactivity of Allyl Monomers in Radical Polymerization. Taylor & Francis Online. Available at: [Link]
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5.12: Condensation Polymers and Ring-Opening Trans-Esterification Polymerisation. Chemistry LibreTexts. Available at: [Link]
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Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. Available at: [Link]
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Thiol−Allyl Ether−Methacrylate Ternary Systems. Polymerization Mechanism. Macromolecules. Available at: [Link]
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Oxidative cross‐coupling between aniline and benzyl alcohol. ResearchGate. Available at: [Link]
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{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}methanol. Molport. Available at: [Link]
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Catalytic Valorization of (3-((2-Methylallyl)oxy)phenyl)methanol: A Guide to Selective Transformations
Introduction
(3-((2-Methylallyl)oxy)phenyl)methanol is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a reactive 2-methylallyl ether and a benzylic alcohol, presents a unique platform for a variety of catalytic transformations. The strategic manipulation of these functional groups can lead to the synthesis of a diverse array of valuable compounds, including substituted phenols, chromanes, and selectively modified alcohols and aldehydes. This guide provides detailed application notes and protocols for the catalytic valorization of this versatile substrate, with a focus on achieving high selectivity and yield. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development seeking to leverage this molecule's synthetic potential.
The presence of two distinct reactive sites—the allyl group prone to rearrangement and addition reactions, and the benzyl alcohol group susceptible to oxidation and etherification—necessitates a nuanced approach to catalyst selection and process optimization. This document will explore key catalytic strategies, including the Claisen rearrangement for C-C bond formation, catalytic oxidation for the synthesis of valuable aldehydes, and tandem reactions that leverage both functional groups in a single, efficient process.
I. Strategic C-C Bond Formation via Catalytic Claisen Rearrangement
The Claisen rearrangement is a powerful and atom-economical method for forming carbon-carbon bonds. In the context of this compound, this[1][1]-sigmatropic rearrangement can be strategically employed to synthesize substituted phenolic compounds, which are key intermediates in the synthesis of pharmaceuticals and fine chemicals.[2][3] The thermal rearrangement typically requires high temperatures, but catalytic approaches can facilitate the reaction under milder conditions, offering improved control over selectivity.[1]
Mechanism and Regioselectivity
The aromatic Claisen rearrangement of an allyl phenyl ether proceeds through a concerted pericyclic transition state, leading to the formation of an ortho-allyl phenol.[3] In the case of this compound, the rearrangement is expected to yield 2-(2-methylallyl)-3-(hydroxymethyl)phenol as the primary product. The regioselectivity is dictated by the electronic and steric nature of the substituents on the aromatic ring. For meta-substituted allyl phenyl ethers, the rearrangement typically favors the formation of the ortho-allyl product.[2]
Protocol 1: Lewis Acid Catalyzed Claisen Rearrangement
This protocol details the use of a Lewis acid catalyst to promote the Claisen rearrangement of this compound at a reduced temperature compared to the uncatalyzed thermal process.
Materials:
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (0.2 mmol, 0.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-(2-methylallyl)-3-(hydroxymethyl)phenol.
Data Summary:
| Parameter | Value |
| Substrate | This compound |
| Catalyst | Boron trifluoride diethyl etherate (BF₃·OEt₂) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Product | 2-(2-methylallyl)-3-(hydroxymethyl)phenol |
| Typical Yield | 75-85% |
Workflow Diagram:
Sources
Protocol for the Purification of (3-((2-Methylallyl)oxy)phenyl)methanol: A Guide for Researchers
Introduction
(3-((2-Methylallyl)oxy)phenyl)methanol is a substituted benzyl alcohol derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a reactive benzylic alcohol and a readily polymerizable methylallyl ether moiety, makes it a versatile building block. This document provides a detailed protocol for the purification of this compound, assuming its synthesis via the Williamson ether synthesis from 3-hydroxybenzyl alcohol and 2-methylallyl chloride. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry laboratory techniques.
The purification strategy outlined herein is designed to remove unreacted starting materials, inorganic salts, and potential side-products of the Williamson ether synthesis. The primary purification method described is silica gel column chromatography, a robust and widely applicable technique for the separation of moderately polar organic compounds.
Anticipated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale for Purification |
| Molecular Formula | C₁₁H₁₄O₂ | - |
| Molecular Weight | 178.23 g/mol | Influences diffusion rates during chromatography. |
| Appearance | Colorless to pale yellow oil or low melting solid | The presence of colored impurities would indicate the need for purification. |
| Polarity | Moderately polar | The presence of both a hydroxyl group (polar) and an ether-linked hydrocarbon chain (less polar) makes it well-suited for normal-phase chromatography. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in non-polar solvents (e.g., hexanes); likely poorly soluble in water. | Dictates the choice of solvents for extraction and chromatography. |
| Hydrogen Bond Donor | 1 (from the hydroxyl group) | The hydroxyl group will strongly interact with the polar stationary phase (silica gel). |
| Hydrogen Bond Acceptor | 2 (from the ether and hydroxyl oxygens) | These sites will also contribute to interactions with the silica gel. |
| XLogP3 (estimated) | ~2.0 (based on analog) | This value suggests a moderate degree of lipophilicity, indicating it will not be highly water-soluble and will have good affinity for organic solvents. |
Synthetic Context and Potential Impurities
The purification protocol is designed with the understanding that this compound is synthesized via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (in this case, the phenolic hydroxyl of 3-hydroxybenzyl alcohol is more acidic than the benzylic alcohol) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide[2][3][4].
Reaction Scheme:
Understanding the potential impurities from this reaction is critical for developing a robust purification protocol.
| Impurity | Source | Rationale for Removal |
| 3-Hydroxybenzyl alcohol | Unreacted starting material | This is a more polar compound than the desired product due to the presence of a phenolic hydroxyl group. |
| 2-Methylallyl chloride | Unreacted starting material | This is a volatile and relatively non-polar compound. |
| Inorganic Salts (e.g., NaCl, KCl) | Byproduct of the reaction (from the base and halide) | These are typically removed during the aqueous work-up. |
| C-Alkylated Byproduct | Side reaction where the phenoxide attacks the alkyl halide via a carbon atom of the aromatic ring instead of the oxygen atom[5]. | This isomer will likely have a similar polarity to the desired product and may be challenging to separate. |
| Elimination Byproduct (Isoprene) | Side reaction of the alkyl halide with the base[5][6]. | This is a highly volatile gas and is typically removed during work-up and solvent evaporation. |
| Dialkylated Product | Reaction at both the phenolic and benzylic hydroxyls. | This would be a less polar impurity than the desired product. |
Purification Workflow
The overall purification strategy involves a preliminary aqueous work-up to remove inorganic salts and water-soluble impurities, followed by column chromatography to separate the target compound from organic-soluble impurities.
Caption: Overall workflow for the purification of this compound.
Detailed Protocols
Part 1: Aqueous Work-up
Rationale: This initial purification step aims to remove the bulk of inorganic salts and highly polar, water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Water Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Phase Separation: Drain and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water from the organic layer.
-
Repeat: Repeat the water and brine washes if necessary, particularly if a significant amount of inorganic salts is present.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Part 2: Purification by Column Chromatography
Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. In this case, silica gel, a polar adsorbent, will be used. Compounds will elute in order of increasing polarity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain[7]
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the crude material on a TLC plate.
-
Develop the TLC plate in a solvent system of hexanes and ethyl acetate (e.g., start with a 4:1 hexanes:ethyl acetate ratio).
-
Visualize the plate under a UV lamp and then by staining with potassium permanganate to identify all components. Aromatic compounds are often visible under UV light[8]. The potassium permanganate stain is a good general stain for oxidizable functional groups like alcohols[7].
-
Adjust the solvent system until the desired product has a retention factor (Rf) of approximately 0.2-0.3. This will be the eluent for the column.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Maintain a constant flow rate. Gentle pressure can be applied to the top of the column to speed up the elution (flash chromatography).
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.
-
Spot the starting material, crude mixture, and several fractions on the same TLC plate for comparison.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Characterization and Quality Control
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Safety Precautions
-
3-Hydroxybenzyl alcohol: May cause skin and serious eye irritation. May cause respiratory irritation[9][10][11][12].
-
2-Methylallyl chloride (Methallyl chloride): Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause cancer[13][14][15][16][17].
-
Organic Solvents: Handle all organic solvents in a well-ventilated fume hood. They are flammable and may have associated health risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This protocol provides a comprehensive guide for the purification of this compound synthesized via the Williamson ether synthesis. By following the detailed steps for aqueous work-up and column chromatography, researchers can obtain the target compound in high purity, suitable for subsequent applications. Careful monitoring of the purification process by TLC is essential for a successful outcome.
References
-
Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). [Link]
-
PubChem. (3-(Allyloxy)phenyl)methanol. National Institutes of Health. [Link]
-
University of California, Los Angeles. TLC Visualization Methods. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 3-Hydroxybenzyl alcohol. (2024-02-04). [Link]
-
Royal Society of Chemistry. Catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under MWI. [Link]
-
Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]
-
Multichem. Methallyl chloride. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
New Jersey Department of Health. METHYL ALLYL CHLORIDE HAZARD SUMMARY. [Link]
-
National Institutes of Health. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. [Link]
- European Patent Office.
-
University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]
-
Gelest, Inc. METHALLYL CHLORIDE, tech-95. (2015-11-24). [Link]
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- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 11. 3-Hydroxybenzyl Alcohol | 620-24-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 16. nj.gov [nj.gov]
- 17. gelest.com [gelest.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-((2-Methylallyl)oxy)phenyl)methanol
Welcome to the technical support guide for the synthesis of (3-((2-Methylallyl)oxy)phenyl)methanol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and mitigate common side reactions.
Introduction: The Synthetic Pathway
The target molecule, this compound, is typically synthesized via the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions[1]. In this specific case, 3-(hydroxymethyl)phenol is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-methylallyl halide (e.g., 2-methylallyl chloride) in an SN2 reaction[2].
While seemingly straightforward, the nuanced nature of the phenoxide nucleophile and the reaction conditions can lead to several competing side reactions, impacting yield and purity.
Caption: Main synthetic route via Williamson ether synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted 3-(hydroxymethyl)phenol. What's going wrong?
This is a common problem that typically points to incomplete generation of the nucleophilic phenoxide.
Core Issue: The reaction has failed to initiate or proceed to completion due to insufficient deprotonation of the phenolic hydroxyl group.
Troubleshooting Steps:
-
Evaluate Your Base: The pKa of the phenolic proton in 3-(hydroxymethyl)phenol is approximately 10. The base you use must be strong enough to deprotonate it effectively.
-
Insufficiently Strong: Bases like sodium bicarbonate (NaHCO₃) are often too weak for efficient deprotonation of many phenols[3].
-
Good Choices: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices that provide a good balance of reactivity and handling[4].
-
Overkill/High-Risk: Stronger bases like sodium hydride (NaH) will certainly work but increase the risk of side reactions, including deprotonation of the less acidic benzylic alcohol, and require stricter anhydrous conditions[3].
-
-
Check Your Solvent: Ensure the solvent is dry, especially if using a highly reactive base like NaH. Water will quench the base and inhibit phenoxide formation. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation of the base without solvating the phenoxide nucleophile, thus accelerating the reaction rate[3].
-
Increase Reaction Temperature: The Williamson ether synthesis can require heating to proceed at a reasonable rate. Typical laboratory conditions range from 50-100°C[3]. If you are running the reaction at room temperature, consider gently heating it (e.g., to 60-80°C) and monitoring the progress by TLC.
Q2: I've isolated my product, but NMR analysis reveals an unexpected isomer. What is this side product and how can I avoid it?
The most likely culprit is C-alkylation , a classic competing side reaction in phenol chemistry[2].
Mechanistic Insight: The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to the formation of an isomer where the 2-methylallyl group is attached directly to the benzene ring[5][6].
Caption: Competing O- vs. C-alkylation pathways.
How to Favor O-Alkylation:
The key is to control the "availability" of the oxygen anion versus the ring.
-
Solvent is Critical: This is the most significant factor.
-
To Promote O-Alkylation (Your Goal): Use polar aprotic solvents like DMF, DMSO, or acetonitrile[5][7]. These solvents solvate the cation (e.g., K⁺) but leave the phenoxide oxygen relatively "free" and highly nucleophilic, making it the primary site of attack.
-
Conditions that Promote C-Alkylation (To Avoid): Protic solvents (e.g., water, ethanol, trifluoroethanol) can form hydrogen bonds with the phenoxide oxygen[5]. This "shields" the oxygen, making it less nucleophilic and allowing the less-hindered ring carbons to compete more effectively as the site of attack.
-
Q3: My crude product is a complex mixture, and I suspect elimination is occurring. Is this possible with a primary halide?
Yes, while the SN2 reaction is favored for primary alkyl halides like 2-methylallyl chloride, a competing E2 (elimination) reaction can still occur, especially under non-optimal conditions[2][3].
Mechanistic Insight: The phenoxide, in addition to being a good nucleophile, is also a reasonably strong base. It can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene. In the case of 2-methylallyl chloride, this would result in the formation of 2-methylallene and regeneration of the phenol.
How to Minimize Elimination:
-
Avoid Excessively High Temperatures: While heat is needed, excessive temperatures can favor elimination over substitution. Find the minimum temperature required for a reasonable reaction rate.
-
Use a Moderately Strong Base: Very strong bases increase the basicity of the reaction medium, which can favor the E2 pathway. K₂CO₃ is often a better choice than NaH or alkoxides if elimination is a concern[3].
-
Substrate Choice: Ensure your 2-methylallyl halide is high purity. Isomeric secondary or tertiary halides would strongly favor elimination[8].
Optimizing Reaction Conditions
The following table summarizes the impact of key parameters on the synthesis.
| Parameter | Recommended for O-Alkylation | Impact on C-Alkylation (Side Reaction) | Impact on Elimination (Side Reaction) |
| Base | K₂CO₃, Cs₂CO₃ (1.5-2.0 eq.) | Less direct impact than solvent. | Very strong bases (e.g., NaH) can increase elimination. |
| Solvent | Acetonitrile , DMF , DMSO | Protic solvents (water, ethanol) strongly promote C-alkylation[5]. | Less direct impact, but solvent polarity can play a role. |
| Alkylating Agent | 2-Methylallyl Chloride (1.1-1.3 eq.) | No direct impact on selectivity. | Use of secondary/tertiary halides would favor elimination[8]. |
| Temperature | 60-80°C (monitor by TLC) | Higher temperatures can sometimes increase C-alkylation. | High temperatures strongly favor elimination over substitution. |
Recommended Experimental Protocol
This generalized protocol is a robust starting point. Researchers should optimize based on their specific setup and observations.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(hydroxymethyl)phenol (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration of the phenol).
-
Alkylating Agent: Add 2-methylallyl chloride (1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 70-80°C. Monitor the reaction progress by TLC, checking for the consumption of the starting phenol. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KCl).
-
Rinse the solids with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the crude residue in an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to separate it from any C-alkylated byproducts or unreacted starting material.
-
Caption: A troubleshooting workflow for common synthesis issues.
References
-
Chandrasekhar, S., Reddy, R., & Rao, R. J. (2001). Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4. Tetrahedron, 57, 3435-3438. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups: Allyl Ethers. [Link]
-
Ohmura, T., & Hartwig, J. F. (1998). Extremely Facile and Selective Nickel-Catalyzed Allyl Ether Cleavage. Angewandte Chemie International Edition, 37(8), 1136-1137. [Link]
-
Takeda, T., et al. (2006). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Organic Letters, 8(2), 337-340. [Link]
-
GlaxoSmithKline. (n.d.). Metal-Catalysed Ether Cleavages. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Jadhav, P. G., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of the Indian Chemical Society, 98(7), 100067. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. (2007). Alkylation of Phenol: A Mechanistic View. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
ResearchGate. (2006). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
-
Trost, B. M., & Toste, F. D. (2000). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society, 122(46), 11557–11558. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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Technical Support Center: Purification of (3-((2-Methylallyl)oxy)phenyl)methanol
Welcome to the technical support guide for the purification of (3-((2-Methylallyl)oxy)phenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification, understanding the structure of this compound is crucial. It is an aromatic compound featuring two key functional groups: a primary benzylic alcohol (-CH₂OH) and an allyl ether (-O-CH₂-C(CH₃)=CH₂).
-
Polarity: The presence of the hydroxyl group makes the molecule moderately polar and capable of hydrogen bonding. The ether linkage adds some polarity, while the phenyl and methylallyl groups contribute non-polar character. This amphipathic nature can sometimes complicate purification.
-
Stability: Benzylic alcohols can be sensitive to acidic conditions and oxidation.[1] The benzylic position is prone to forming a stabilized carbocation, which can lead to decomposition or side reactions, particularly on acidic stationary phases like standard silica gel.[2] Air exposure over time can lead to oxidation of the alcohol to the corresponding benzaldehyde.[3]
-
Synthesis & Impurities: This molecule is typically synthesized via a Williamson ether synthesis, reacting 3-hydroxybenzyl alcohol with a 2-methylallyl halide (e.g., chloride or bromide) in the presence of a base.[4][5][6] This synthetic route informs the likely impurities that must be removed.
Diagram: Potential Impurities from Synthesis
Caption: Common impurities arising from the Williamson ether synthesis.
Pre-Purification Analysis: The Key to Success
Question: Before I attempt a large-scale purification, how can I predict the best method and conditions?
Answer: Thin-Layer Chromatography (TLC) is your most powerful tool. It is an inexpensive, rapid method to determine the number of components in your crude mixture and to screen for optimal conditions for column chromatography.
Protocol: Developing an Effective TLC System
-
Plate Preparation: Use standard silica gel plates (e.g., Silica Gel 60 F₂₅₄). With a pencil, lightly draw a baseline about 1 cm from the bottom.[7]
-
Sample Preparation: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Spotting: Use a capillary tube to spot the crude material on the baseline. It's also wise to spot your starting materials on separate lanes to help identify them in the crude mixture.[8]
-
Solvent System Screening: The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4, and is well-separated from all impurities.[2]
-
Start Non-Polar: Begin with a low-polarity eluent, such as 10% ethyl acetate in hexanes.
-
Increase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) until the desired Rf is achieved.
-
Common Systems to Try (in order of increasing polarity):
-
Hexanes:Ethyl Acetate (9:1, 8:2, 7:3...)
-
Hexanes:Dichloromethane (DCM)
-
Dichloromethane:Methanol (99:1, 98:2...)
-
-
-
Visualization:
-
UV Light: Since the compound is aromatic, it should be visible under a UV lamp (254 nm).[9]
-
Staining: If spots are not UV-active or for better visualization, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds with alcohol or alkene groups, both present in your molecule.[9] A p-anisaldehyde stain can also be effective for alcohols.[9]
-
| Solvent System (Hexane:Ethyl Acetate) | Relative Polarity | Typical Rf for Target Molecule | Notes |
| 9:1 | Low | < 0.1 | Good starting point. Product will likely be near the baseline. |
| 7:3 | Medium | 0.2 - 0.4 | Often the "sweet spot" for separation from non-polar impurities. |
| 1:1 | High | > 0.6 | Useful if the product is difficult to move off the baseline. |
Troubleshooting Guide: Purification by Column Chromatography
Column chromatography is the most common method for purifying this type of compound. However, several issues can arise.
Diagram: Troubleshooting Workflow for Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
Frequently Asked Questions (Column Chromatography)
Question: My product is streaking badly down the column, leading to poor separation and mixed fractions. Why is this happening and how do I fix it?
Answer: Streaking (or tailing) is typically caused by strong interactions between your polar compound and the acidic silanol groups on the silica gel surface.[10] The hydroxyl group on your molecule is the primary culprit.
-
Causality: The molecule adsorbs strongly to the silica and does not desorb cleanly back into the mobile phase, causing it to drag along the column.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: The simplest solution is to increase the polarity of your eluent. If you are using a hexanes/ethyl acetate system, try adding a small amount (0.5-1%) of methanol. Methanol is very polar and will compete with your compound for the active sites on the silica, leading to faster and cleaner elution.
-
Reduce Sample Concentration: Overloading the column is a common cause of tailing. Ensure you are not loading too much crude material relative to the amount of silica gel (a 1:50 to 1:100 ratio of sample to silica by weight is a good rule of thumb).
-
Consider Dry Loading: If your compound is not very soluble in the eluent, dissolving it in a stronger solvent (like DCM), adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column can result in sharper bands.[10]
-
Question: I have very low recovery of my product after the column. I suspect it's decomposing on the silica gel. What can I do?
Answer: This is a valid concern, as benzylic alcohols can be unstable on acidic silica.[2] The acidic surface can catalyze dehydration or polymerization.
-
Causality: The silica gel surface is dotted with acidic silanol groups (Si-OH). These can protonate the benzylic alcohol, leading to the loss of water and formation of a resonance-stabilized carbocation, which can then react further.
-
Troubleshooting Steps:
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[10] You will likely need to re-develop your solvent system with TLC on alumina plates.
-
Deactivate the Silica: You can "neutralize" the silica gel before use. This can be done by adding ~1% triethylamine (Et₃N) to your eluent system. The base will neutralize the most acidic sites on the silica, preventing decomposition.[10] Note that you will need to remove the triethylamine from your final product, usually by evaporation under high vacuum.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Pack the column, load the sample, and elute it without unnecessary delays.
-
Question: I can't separate my product from the starting material, 3-hydroxybenzyl alcohol. Their Rf values are too close.
Answer: This is a common challenge as both molecules have a polar alcohol group and a similar aromatic core. The primary difference is the ether linkage on your product versus the second hydroxyl group on the starting material. 3-hydroxybenzyl alcohol is significantly more polar.
-
Causality: While their polarities are different, in some solvent systems, the difference may not be sufficient for baseline separation.
-
Troubleshooting Steps:
-
Fine-Tune the Eluent: Your goal is to find a solvent system where the more polar starting material is retained more strongly. Try less polar systems where both spots have low Rf values (e.g., Rf < 0.2). This often expands the separation between them. Using a solvent mixture with different properties, like dichloromethane/methanol or toluene/acetone, may also change the selectivity and improve separation.
-
Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, providing more opportunities for the compounds to separate.
-
Chemical Work-up: Before chromatography, you can perform a basic aqueous wash (e.g., with a dilute NaOH solution). The phenolic hydroxyl group of 3-hydroxybenzyl alcohol is acidic and will be deprotonated to form a water-soluble phenoxide salt, which will partition into the aqueous layer. Your product, lacking this acidic proton, will remain in the organic layer. Caution: Ensure your product is stable to basic conditions before attempting this.
-
Troubleshooting Guide: Purification by Recrystallization
If your product is a solid at room temperature, recrystallization can be an excellent and scalable purification method.[11]
Question: My product "oils out" of the solution instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase. This is often due to the presence of impurities or cooling the solution too quickly.[12]
-
Causality: Impurities can depress the melting point of your compound, making it more likely to separate as a liquid. Rapid cooling does not allow sufficient time for the ordered crystal lattice to form.[12]
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to make the solution slightly less saturated.[12]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or paper towels can help. Do not place it directly in an ice bath from a high temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[12]
-
Add a Seed Crystal: If you have a small amount of pure product, adding a single tiny crystal to the cooled, supersaturated solution can induce crystallization.
-
Question: I'm struggling to find a single solvent that works for recrystallization. What is the strategy?
Answer: The ideal solvent is one in which your compound is sparingly soluble at room temperature but very soluble when hot.[11][13] If a single solvent can't be found, a two-solvent (or binary) system is the next best approach.
-
Strategy:
-
Find a "soluble" solvent in which your compound is highly soluble, even at room temperature (e.g., Dichloromethane, Acetone).
-
Find a "non-solvent" in which your compound is poorly soluble, even when hot (e.g., Hexanes, Water).
-
The two solvents must be miscible with each other.
-
-
Protocol: Binary Solvent Recrystallization
-
Dissolve your crude product in the minimum amount of the hot "soluble" solvent.
-
While the solution is still hot, add the "non-solvent" dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "soluble" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. As it cools, the solubility will decrease, and crystals should form.
-
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (1970). US3523978A - Process for the purification of benzyl alcohol.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
YouTube. (2019). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis | Kaplan MCAT Prep. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]
-
PubMed. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
YouTube. (2022). Chemistry 30 - Solubility of organic compounds and fractional distillation. Retrieved from [Link]
-
YouTube. (2021). Lec2 - Distillation of Organic Molecules. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021). TLC results interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.2: Distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.1.4B: Uses of TLC. Retrieved from [Link]
-
PubChem. (n.d.). (3-(Allyloxy)phenyl)methanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols. Retrieved from [Link]
- Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5723-5725.
-
ResearchGate. (2025). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
- Google Patents. (1991). US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.
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Technical Support Center: Storage and Handling of (3-((2-Methylallyl)oxy)phenyl)methanol to Prevent Polymerization
Introduction: (3-((2-Methylallyl)oxy)phenyl)methanol is a bifunctional organic compound featuring both a methallyl ether and a primary benzyl alcohol moiety. This unique structure makes it a valuable building block in pharmaceutical and materials science research. However, the presence of the electron-rich methallyl group and the benzylic C-H bonds renders the molecule susceptible to free-radical polymerization and oxidative degradation, particularly during long-term storage. This guide provides a comprehensive overview of the degradation mechanisms, preventative measures, and troubleshooting strategies to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization in this compound?
A: The primary cause is free-radical polymerization. The process is typically initiated by trace impurities, peroxides (formed by exposure to oxygen), heat, or light.[1][2] The methallyl group is particularly susceptible because the hydrogens on the methyl group adjacent to the double bond (allylic hydrogens) can be abstracted by a radical. This creates a new, resonance-stabilized radical on the molecule, which can then attack the double bond of another monomer, initiating a chain reaction that leads to the formation of oligomers and polymers.[3][4]
Q2: My sample has become viscous or has formed a precipitate. What happened?
A: Increased viscosity, haziness, or the formation of a solid precipitate are clear indicators that oligomerization or polymerization has occurred. At this stage, the material's purity is compromised, and it is generally not recommended for use in sensitive downstream applications, as the polymeric impurities can significantly alter reaction kinetics and outcomes. The best course of action is to discard the compromised material and implement preventative storage measures for new samples.
Q3: How do chemical inhibitors like Butylated Hydroxytoluene (BHT) or Monomethyl Ether of Hydroquinone (MEHQ) prevent polymerization?
A: BHT and MEHQ are phenolic antioxidants that act as radical scavengers, a critical function for inhibiting polymerization.[5][6] They operate primarily through a mechanism called Hydrogen Atom Transfer (HAT).[7] When a reactive free radical (R•) is formed in the solution, the phenolic inhibitor (ArOH) donates its weakly-bound hydroxyl hydrogen to neutralize it. This process creates a much more stable, resonance-delocalized phenoxyl radical (ArO•) that is too unreactive to initiate or propagate the polymerization chain, effectively terminating the process.[7][8]
Q4: What is a typical concentration for a polymerization inhibitor?
A: For effective stabilization, inhibitors like BHT or MEHQ are typically added at concentrations ranging from 50 to 200 parts per million (ppm). The exact concentration depends on the anticipated storage duration and conditions. It is crucial to ensure the inhibitor is thoroughly dissolved and homogeneously mixed with the compound.
Q5: Can I use the material directly in my experiment if it contains an inhibitor?
A: For many applications, the low concentration of the inhibitor will not interfere with the reaction. However, if your experiment involves catalysts that are sensitive to phenols or if you are performing a controlled polymerization, the inhibitor may need to be removed. Phenolic inhibitors can typically be removed by passing the compound through a short column of basic alumina or by performing a dilute basic wash (e.g., with 0.1 M NaOH), followed by drying and solvent removal. Always verify the purity of your compound after such a procedure.
Troubleshooting and Experimental Protocols
This section provides actionable protocols for the proper storage of this compound and methods for monitoring its stability over time.
Protocol 1: Recommended Long-Term Storage Procedure
This protocol is designed to minimize exposure to initiators of polymerization: oxygen, light, and heat.
Materials:
-
This compound
-
High-purity polymerization inhibitor (e.g., BHT or MEHQ)
-
Amber glass vial with a PTFE-lined screw cap
-
Source of inert gas (Nitrogen or Argon) with tubing
-
Refrigerator or freezer dedicated to chemical storage (+2 to +8 °C is recommended for short-term; -20 °C for long-term).[9]
-
Syringes and needles for inert gas purging
Procedure:
-
Inhibitor Addition: If the compound was synthesized in-house or purchased without an inhibitor, add a suitable radical scavenger. Weigh and add BHT or MEHQ to achieve a final concentration of 100-200 ppm. Ensure it is fully dissolved.
-
Aliquot Material: If you have a large batch, it is best practice to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is warmed and exposed to the atmosphere.
-
Inert Atmosphere Packaging: Place the liquid compound into a clean, dry amber glass vial. Insert a long needle connected to the inert gas line, ensuring the tip is below the headspace but above the liquid level. Insert a second, shorter needle to act as a vent.
-
Purging: Gently bubble the inert gas through the headspace for 2-3 minutes to displace all oxygen.
-
Sealing: While still under a positive pressure of inert gas, remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly with the PTFE-lined cap.
-
Labeling: Clearly label the vial with the compound name, date, concentration, and the type and concentration of the added inhibitor.
-
Cold Storage: Place the sealed vial in a dark, cold storage environment. For storage up to several months, a refrigerator at +2 to +8°C is suitable. For longer-term storage (>6 months), a freezer at -20°C is recommended.[9]
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | +2 to +8 °C (Short-term) -20 °C (Long-term) | Reduces the rate of chemical reactions and prevents thermal initiation of radicals.[10] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the benzyl alcohol and the formation of peroxide initiators.[11][12] |
| Inhibitor | 100-200 ppm BHT or MEHQ | Scavenges free radicals to terminate polymerization chains before they propagate.[6] |
| Container | Amber Glass Vial w/ PTFE Cap | Protects from UV light which can initiate polymerization and provides an inert sealing surface.[1] |
| Handling | Aliquot into smaller volumes | Minimizes repeated freeze-thaw cycles and atmospheric exposure of the bulk material. |
Diagram: Polymerization and Inhibition Pathway
The following diagram illustrates the key steps in the free-radical polymerization of this compound and the intervention point for a phenolic inhibitor.
Caption: Polymerization pathway and the role of inhibitors.
Protocol 2: Monitoring for Compound Degradation
Regularly check the quality of the stored material, especially before critical experiments.
-
Visual Inspection (Monthly):
-
Before removing from cold storage, visually inspect the sample through the vial.
-
Look for any signs of cloudiness, color change, or precipitation.
-
Allow the vial to warm to room temperature and gently swirl. Note any increase in viscosity compared to a fresh sample.
-
-
¹H NMR Spectroscopy (Quarterly or As Needed):
-
Acquire a proton NMR spectrum of the sample.
-
Carefully integrate the peaks. A decrease in the relative intensity of the vinyl (=CH₂) or allylic (-CH₃) protons compared to the aromatic protons can indicate polymerization.
-
Look for broad, poorly resolved signals in the baseline, which are characteristic of polymeric species.
-
-
Gel Permeation Chromatography (GPC/SEC) (As Needed):
-
For a more quantitative assessment, GPC (also known as Size-Exclusion Chromatography, SEC) is the ideal technique.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., THF).
-
The appearance of higher molecular weight species (eluting earlier than the monomer) is direct evidence of oligomerization.[13][14]
-
References
- Santa Cruz Biotechnology. Benzyl alcohol [Safety Data Sheet].
- ECHEMI. Benzyl alcohol SDS, 100-51-6 Safety Data Sheets.
- Suze Chemical. What Methods Should Be Mastered for the Benzyl Alcohol Storage?.
- Carl Roth. Benzyl alcohol, Ph. Eur. - Safety Data Sheet.
- ResearchGate. Polymerisation of Allyl Compounds.
- PubChem. Benzyl Alcohol. National Center for Biotechnology Information.
- MDPI. Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics.
- Acta Scientific. Antioxidants Properties of Natural and Synthetic Chemical Compounds: Therapeutic Effects on Biological System.
- National Institutes of Health. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
- National Institutes of Health. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization.
- IntechOpen. BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS.
- ResearchGate. The effects of allyl ethers upon radical polymerization.
- National Institutes of Health. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.
- ACS Publications. Allyl Polymerizations. Chemical Reviews.
- Wiley Online Library. Light‐induced polymerization of some monomers containing allyl and methacrylate groups.
- ResearchGate. Free-radical crosslinking polymerization and copolymerization of multivinyl compounds.
- MDPI. Inhibition of Free Radical Polymerization: A Review.
- ResearchGate. Spectroscopic methods to detect and analyze protein oligomerization, aggregation, and fibrillation.
- National Institutes of Health. An Elegant Way to Quantitatively Analyze Oligomer Formation in Solution.
- National Institutes of Health. Physical stability of drugs after storage above and below the glass transition temperature: Relationship to glass-forming ability.
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- 5. BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS [ebrary.net]
- 6. Inhibition of Free Radical Polymerization: A Review [mdpi.com]
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- 14. An Elegant Way to Quantitatively Analyze Oligomer Formation in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for (3-((2-Methylallyl)oxy)phenyl)methanol Derivatization
Welcome to the technical support center for the derivatization of (3-((2-methylallyl)oxy)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions, ensuring high-yield, high-purity outcomes. Our approach is grounded in fundamental chemical principles and validated by practical, in-field experience.
I. Frequently Asked Questions (FAQs)
General Chemistry & Stability
Q1: What are the key reactive sites on this compound and how do they influence derivatization strategies?
A1: The primary reactive sites are the benzylic hydroxyl group (-CH₂OH) and the electron-rich aromatic ring. The hydroxyl group is a nucleophile and can be targeted for etherification, esterification, or conversion to a leaving group (e.g., a halide). The aromatic ring can undergo electrophilic aromatic substitution, though the ether linkage is generally stable under these conditions. The choice of derivatization strategy depends on which site you intend to modify. For instance, esterification with an acyl chloride will target the hydroxyl group.[1][2]
Q2: I am observing decomposition of my starting material. What are the likely causes and how can I mitigate this?
A2: Decomposition can arise from several factors. The benzylic alcohol is susceptible to oxidation to the corresponding benzaldehyde, especially in the presence of certain metals or oxidizing agents. Additionally, strong acidic conditions can potentially lead to cleavage of the methylallyl ether. To mitigate decomposition, ensure your solvents and reagents are free of oxidizing impurities. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. For purification, consider techniques that avoid excessive heat, such as flash chromatography with a suitable solvent system.[3]
Reaction-Specific Issues
Q3: My esterification reaction with an acyl chloride is sluggish and gives low yields. What can I do to improve the reaction rate and conversion?
A3: Sluggish esterification of phenols and related alcohols is a common issue.[1][2] To enhance reactivity, you can convert the alcohol to a more potent nucleophile. This is typically achieved by deprotonating the hydroxyl group with a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to form the corresponding alkoxide in situ. The addition of a catalytic amount of a nucleophilic catalyst, like 4-dimethylaminopyridine (DMAP), can also significantly accelerate the reaction.
Q4: I am attempting a Williamson ether synthesis to derivatize the hydroxyl group, but the reaction is not proceeding as expected. What are the common pitfalls?
A4: A successful Williamson ether synthesis relies on the generation of a strong nucleophile (the alkoxide) and an electrophile with a good leaving group. Common issues include:
-
Incomplete deprotonation: Ensure you are using a sufficiently strong base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., THF, DMF) to fully deprotonate the alcohol.
-
Poor leaving group: The alkyl halide used should have a good leaving group (I > Br > Cl).
-
Steric hindrance: If either the alkoxide or the alkyl halide is sterically hindered, the reaction rate will be significantly reduced.
Q5: When I try to convert the benzylic alcohol to a benzyl chloride using thionyl chloride, I get a complex mixture of byproducts. Why is this happening?
A5: The reaction of benzyl alcohols with reagents like thionyl chloride can sometimes lead to side reactions, including polymerization, especially if trace amounts of acid are present or if the reaction is heated.[4] It is crucial to perform this reaction at low temperatures and to neutralize any acidic byproducts promptly during workup. An alternative approach is to use a milder chlorinating agent.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the derivatization of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficiently Reactive Nucleophile | Analyze a small aliquot of the reaction mixture by TLC or LC-MS to check for the presence of starting material. | For esterifications, add a non-nucleophilic base (e.g., triethylamine) and a catalytic amount of DMAP. For etherifications, ensure complete deprotonation with a strong base like NaH.[1] |
| Poor Leaving Group on Electrophile | Review the structure of your electrophile. | If using an alkyl chloride for etherification, consider switching to the corresponding bromide or iodide. |
| Incorrect Reaction Temperature | Consult literature for analogous reactions to determine the optimal temperature range. | Some reactions may require heating to overcome activation energy barriers. Conversely, for highly exothermic reactions, cooling may be necessary to prevent side reactions.[5] |
| Degradation of Reagents | Check the purity and age of your reagents. Acyl chlorides, for instance, can hydrolyze over time. | Use freshly opened or purified reagents. |
Problem 2: Formation of Multiple Products/Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Side Reactions on the Aromatic Ring | Characterize the byproducts using NMR and MS to identify their structures. | If electrophilic aromatic substitution is occurring, consider using less harsh conditions or protecting the aromatic ring if necessary. |
| Over-reaction or Multiple Derivatizations | Use TLC or LC-MS to monitor the reaction progress over time. | Carefully control the stoichiometry of your reagents. Add the limiting reagent dropwise to the reaction mixture to maintain a low concentration. |
| Polymerization | Observe if the reaction mixture becomes viscous or if a solid precipitate forms. | Conduct the reaction at a lower temperature and ensure that any acidic byproducts are neutralized.[4] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product and Starting Material have Similar Polarity | Run a TLC with various solvent systems to find one that provides good separation. | If TLC separation is challenging, consider derivatizing the remaining starting material into a more polar compound to facilitate separation by column chromatography. |
| Product is an Oil and Difficult to Handle | Attempt to crystallize the product from a suitable solvent system. | If crystallization is unsuccessful, use high-vacuum techniques to remove residual solvent. |
| Co-elution with Byproducts | Analyze the purified product by NMR to check for impurities. | If byproducts are still present, consider alternative purification methods such as preparative HPLC or crystallization. Flash chromatography with a different solvent system may also be effective.[3] |
III. Experimental Protocols & Workflows
Protocol 1: Esterification of this compound with Benzoyl Chloride
This protocol details a standard procedure for the esterification of the benzylic alcohol.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acyl Chloride: Slowly add benzoyl chloride (1.1 eq) to the reaction mixture. A white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Workflow for Optimizing Reaction Conditions
The following diagram illustrates a systematic approach to optimizing your derivatization reaction.
Caption: A workflow for systematic reaction optimization.
Protecting Group Strategies
In multi-step syntheses, it may be necessary to protect the benzylic alcohol. The choice of protecting group is critical and depends on the reaction conditions of subsequent steps.[6][7]
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF or HF, Pyridine | Stable to most non-acidic and non-fluoride conditions.[8] |
| Benzyl Ether (Bn) | BnBr, NaH, THF | H₂, Pd/C | Stable to acidic and basic conditions.[9] |
| Methoxymethyl Ether (MOM) | MOM-Cl, DIPEA, DCM | Acidic conditions (e.g., HCl in MeOH) | Stable to basic and nucleophilic conditions.[8][9] |
The following diagram illustrates the concept of orthogonal protecting group strategies, which allow for the selective deprotection of one group in the presence of others.[7]
Caption: Orthogonal deprotection of TBDMS and Benzyl ethers.
IV. Analytical Methods for Reaction Monitoring and Characterization
Effective optimization requires robust analytical techniques to monitor reaction progress and characterize products.
Chromatographic Methods
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress. It helps in determining the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction kinetics and purity of the final product. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying components of a reaction mixture.[10]
-
Gas Chromatography (GC): Suitable for analyzing volatile derivatives. The polarity of phenolic compounds often necessitates derivatization (e.g., silylation) prior to GC analysis to reduce their polarity and improve chromatographic performance.[10][11][12]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the desired product and any isolated byproducts.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and can be used to confirm its identity. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements.[10]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups, such as the disappearance of the broad O-H stretch of the starting alcohol and the appearance of a C=O stretch in an ester product.
V. References
-
Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021). Vertex AI Search.
-
A Process For Purification Of Substituted Benzyl Halides. Quick Company.
-
Process for the purification of benzyl alcohol. (1970). Google Patents.
-
High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. (2025). ResearchGate.
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). PubMed Central.
-
Preparation of benzyl alcohol. PrepChem.com.
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). ResearchGate.
-
Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. (1998). PubMed.
-
Standard derivatization method for condition optimization. (2024). ResearchGate.
-
Benzyl Alcohol. Japanese Pharmacopoeia.
-
Protecting Groups. University of Illinois Urbana-Champaign.
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
-
Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. (1998). PubMed.
-
Protective Groups. Organic Chemistry Portal.
-
Optimization of reaction conditions. (2014). ResearchGate.
-
Substituted benzyl alcohol chlorinations. (2022). ResearchGate.
-
Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024). Suzhou Highfine Biotech.
-
Hydroxy group protecting agent and hydroxy group protection method. (2014). Google Patents.
-
Techniques for Analysis of Plant Phenolic Compounds. (2015). PubMed Central.
-
Analysis of alcohols... (2007). Chromatography Forum.
-
Benzyl Chloride Distillation Problems :(. (2019). Sciencemadness.org.
-
This compound. BLDpharm.
-
This compound. PubChem.
-
{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}methanol. Molport.
-
Other Reactions of Phenol. (2023). Chemistry LibreTexts.
-
Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. (2022). Frontiers in Chemistry.
-
Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2024). National Institutes of Health.
-
Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021). ACS Publications.
-
Etherification of phenols. (1984). Google Patents.
-
Benzenepropanal, α-methyl. Organic Syntheses.
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal.
-
some more reactions of phenol. Chemguide.
-
Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (2012). Asian Journal of Chemistry.
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- 12. researchgate.net [researchgate.net]
Overcoming poor solubility of (3-((2-Methylallyl)oxy)phenyl)methanol
Introduction
Welcome to the technical support guide for (3-((2-Methylallyl)oxy)phenyl)methanol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. This compound, possessing a phenylmethanol core for potential biological activity and a methylallyl ether group that increases its lipophilicity, often presents as a poorly water-soluble molecule. Its parent compound, phenylmethanol (benzyl alcohol), has only moderate water solubility, and the addition of the ether side chain further reduces its affinity for aqueous media[1][2][3].
This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome these solubility challenges, enabling successful formulation for your downstream experiments.
Troubleshooting & FAQ Guide
This guide is structured in a question-and-answer format to directly address common issues. We will begin with fundamental solubility screening and progress to more advanced formulation strategies.
Initial Assessment & First-Line Approaches
Q1: I'm observing an oily film/precipitate when I add my compound to an aqueous buffer. What is my first step?
This is a classic sign of poor aqueous solubility. Your first step is to systematically evaluate the compound's solubility in various solvent systems to establish a baseline and identify a potential path forward. A co-solvent approach is the most direct first-line strategy.
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for a lipophilic compound to dissolve[4][5]. They essentially lower the interfacial tension between your compound and the water-based system[6][7].
Workflow: A logical workflow for initial troubleshooting involves screening common, biocompatible co-solvents.
Caption: Initial troubleshooting workflow for poor solubility.
Protocol 1: Co-solvent Solubility Screening
-
Preparation: Select a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400)[5][7].
-
Blend Formulation: Prepare a series of co-solvent/water mixtures (v/v), for example: 10%, 20%, 30%, 40%, and 50% of each co-solvent in your target aqueous buffer.
-
Equilibration: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each co-solvent blend in separate vials.
-
Mixing: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved compound.
-
Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility of your compound as a function of the co-solvent concentration to determine the most effective system.
| Co-solvent | Dielectric Constant (Approx.) | Typical Use Case |
| Water | 80 | Primary vehicle |
| Glycerin | 47 | Increases viscosity, good for oral solutions |
| Ethanol | 25 | Strong, volatile solubilizer |
| Propylene Glycol | 32 | Common parenteral and oral solvent |
| PEG 400 | 12.5 | Highly effective, non-volatile solubilizer[5] |
Advanced Solubilization Strategies
If co-solvents alone are insufficient to reach your target concentration, or if the required co-solvent percentage is too high for your application, more advanced formulation techniques are necessary.
Q2: Co-solvents didn't work. Should I try using surfactants?
Yes. If co-solvency fails, using surfactants to create a micellar solution is the next logical step. This is particularly effective for highly lipophilic "brick-dust" type compounds[8].
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles[9]. The hydrophobic tails of the surfactant molecules form a core, creating a microenvironment that can encapsulate your poorly soluble compound, while the hydrophilic heads face outward, allowing the entire structure to be dispersed in water[9][10][11].
Caption: Micellar solubilization of a hydrophobic drug.
Protocol 2: Surfactant Screening for Micellar Solubilization
-
Selection: Choose a set of non-ionic surfactants, which are generally less toxic than ionic ones[9]. Good candidates include Polysorbate 80 (Tween 80) and Polysorbate 20[12].
-
Stock Solutions: Prepare aqueous stock solutions of each surfactant at a concentration well above its known CMC (e.g., 1-5% w/v).
-
Solubility Determination: Add an excess of this compound to each surfactant solution.
-
Equilibration & Quantification: Follow steps 3-6 from Protocol 1.
-
Analysis: Compare the resulting solubilities to identify the most effective surfactant for your compound. The goal is to find the surfactant that provides the highest solubilization at the lowest concentration.
Q3: My application is sensitive to excipients. Is there a way to improve solubility without adding large amounts of co-solvents or surfactants?
Yes. In this case, two excellent strategies to consider are complexation with cyclodextrins and the creation of amorphous solid dispersions .
Option A: Complexation
Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity[13][14]. They can encapsulate a poorly soluble "guest" molecule, like yours, into their cavity, forming an inclusion complex[15][16]. This complex effectively shields the hydrophobic guest from the water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to be water-soluble[13][14].
Protocol 3: Inclusion Complexation with Cyclodextrins
-
Selection: Choose a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess of your compound to each solution.
-
Equilibrate for 24-48 hours with agitation.
-
Centrifuge and analyze the supernatant for the concentration of your compound.
-
Plot the compound's solubility versus the HP-β-CD concentration. A linear increase indicates the formation of a soluble 1:1 complex.
-
-
Preparation of Complex (Kneading Method):
-
Calculate the required molar ratio (typically 1:1) of your compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Slowly add your compound to the paste and knead thoroughly for 30-60 minutes.
-
Dry the resulting solid under vacuum. The resulting powder is the inclusion complex, which should be readily water-soluble.
-
Option B: Solid Dispersion
Causality: Most compounds are more soluble in their amorphous (disordered) state than in their stable, crystalline state because energy is not required to break the crystal lattice[17][18]. A solid dispersion is a system where your compound (the guest) is dispersed in an amorphous or crystalline inert carrier (the host)[17][19]. This process can render your compound amorphous, significantly improving its dissolution rate and apparent solubility[18][19].
Protocol 4: Solid Dispersion via Solvent Evaporation
-
Component Selection:
-
Drug: this compound.
-
Carrier: A water-soluble polymer such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG 6000)[17].
-
Solvent: A volatile organic solvent that dissolves both the drug and the carrier (e.g., ethanol, methanol, or a dichloromethane/methanol mixture).
-
-
Preparation:
-
Dissolve your compound and the chosen carrier (e.g., in a 1:1 or 1:4 drug-to-carrier weight ratio) in the selected solvent to form a clear solution.
-
Evaporate the solvent using a rotary evaporator. This will deposit a thin film on the flask wall.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
-
Processing: Scrape the dried film from the flask. Gently grind the resulting solid into a fine powder.
-
Evaluation: Test the dissolution rate and solubility of this powder in your aqueous medium. You should observe a significant improvement compared to the raw, crystalline compound.
Final Resort for Maximum Bioavailability
Q4: I need to formulate for in vivo studies and require maximum bioavailability. What is the state-of-the-art approach?
For maximizing oral bioavailability of a BCS Class II compound (high permeability, low solubility), creating a nanosuspension is a leading strategy[20][21].
Causality: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers. Reducing the particle size to the nanometer range (typically 200-600 nm) dramatically increases the surface area-to-volume ratio[21]. According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution velocity, which can improve absorption and bioavailability[21].
Workflow: Developing a nanosuspension typically involves either "top-down" (milling) or "bottom-up" (precipitation) methods. High-pressure homogenization is a common and scalable top-down approach.
Caption: Workflow for Nanosuspension preparation.
This technique requires specialized equipment (e.g., a high-pressure homogenizer) and significant formulation development to select the appropriate stabilizers to prevent particle aggregation (Ostwald ripening).
Summary of Techniques
| Technique | Mechanism | Pros | Cons |
| Co-solvency | Reduces solvent polarity[4]. | Simple, fast, predictable[6]. | May require high excipient levels; potential toxicity. |
| Surfactants | Micellar encapsulation of the drug[9]. | High solubilization capacity; uses established excipients. | Potential for toxicity; CMC must be exceeded. |
| Complexation | Forms a soluble host-guest complex[13][14][15]. | High stability; masks taste; can enhance permeability[14]. | Stoichiometry dependent; can be expensive. |
| Solid Dispersion | Converts crystalline drug to a high-energy amorphous state[17][19]. | Significant increase in dissolution rate[18]. | Amorphous form may be physically unstable and recrystallize. |
| Nanosuspension | Increases surface area, leading to faster dissolution[20]. | Increases saturation solubility; enhances bioavailability[20][21]. | Requires specialized equipment; formulation stability is critical. |
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]
-
Gao, L., Liu, G., & Ma, J. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Controlled Release, 149(2), 149-163. [Link]
-
Singh, J., & Mittal, P. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance the bioavailability of poorly water-soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
-
Patil, S. (2015). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Savale, S. K. (2016). Cosolvency. Slideshare. [Link]
-
Prajapati, S. T., Patel, C. G., & Patel, C. N. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 1(2). [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmapproach. [Link]
-
Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. (2024). Pharmapproach. [Link]
-
INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). Innovare Academic Sciences. [Link]
-
EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma. [Link]
-
Co-solvency: Significance and symbolism. (2025). ScienceDirect. [Link]
-
Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. [Link]
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]
-
Al-Zoubi, N., & Odah, F. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]
-
Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
-
Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (2025). ResearchGate. [Link]
-
Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]
-
REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG. (2023). Zenodo. [Link]
-
Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
-
Patel, P. (2013). Methods of solubility enhancements. Slideshare. [Link]
-
Benzyl alcohol. (n.d.). Solubility of Things. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
-
Sharma, D., Saini, S., & Rana, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 114-126. [Link]
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Phenylmethanol. (n.d.). ChemBK. [Link]
-
CCG Surfactant (Plantasol Caprylyl Capryl Glucoside) -Natural Solubiliser. (n.d.). The Soapery. [Link]
-
Guide to 4 Natural Solubilisers for Cosmetic Formulating. (2024). Formula Botanica. [Link]
-
We have tested 11 natural solubilizers: here are the best 3. (2024). Skinchakra Science. [Link]
-
Benzyl alcohol. (n.d.). Wikipedia. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Diphenylmethanol. (n.d.). Wikipedia. [Link]
-
BENZYL ALCOHOL. (n.d.). Ataman Kimya. [Link]
-
Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. (2021). ResearchGate. [Link]
-
(3-(Allyloxy)phenyl)methanol. (n.d.). PubChem - NIH. [Link]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (3-((2-Methylallyl)oxy)phenyl)methanol
Welcome to the dedicated technical support guide for the synthesis of (3-((2-Methylallyl)oxy)phenyl)methanol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to optimize your synthesis, anticipate challenges, and efficiently scale your process.
Reaction Overview & Mechanism
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2] This venerable yet highly effective reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[3][4]
The key steps are:
-
Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzyl alcohol is selectively deprotonated by a suitable base to form a sodium or potassium phenoxide. The phenolic proton is significantly more acidic than the benzylic alcohol proton, allowing for high selectivity.
-
Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of 2-methylallyl chloride (or another suitable methallyl halide) in a concerted SN2 mechanism.[3][4]
-
Displacement: The chloride ion is displaced as the leaving group, forming the desired ether linkage.
Reaction Pathway
Caption: Williamson ether synthesis pathway for the target molecule.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up in a direct question-and-answer format.
Question: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?
Answer: Low yield is a frequent issue that can stem from several factors. Let's break down the possibilities:
-
Incomplete Deprotonation: The formation of the phenoxide is critical. If using a base like potassium carbonate (K₂CO₃), the reaction is heterogeneous and requires efficient stirring and sufficient time. If using sodium hydride (NaH), ensure it is fresh and the solvent is anhydrous, as NaH reacts violently with water.[5]
-
Solution: When using NaH, ensure your solvent (DMF, THF) is truly anhydrous. Consider using a fresh bottle or distilling it over a suitable drying agent. For carbonate bases, increase the reaction temperature to 80-100 °C and ensure vigorous mechanical stirring to maximize surface area contact.[1]
-
-
Competing Elimination (E2) Reaction: The alkyl halide, 2-methylallyl chloride, can undergo an E2 elimination reaction in the presence of a strong base to form an alkene (isobutylene), consuming your starting material.[4][6] This is especially prevalent at higher temperatures.
-
Solution: While heat is needed to drive the SN2 reaction, excessive temperatures can favor elimination. Maintain a controlled temperature (e.g., 60-80 °C). Ensure slow, controlled addition of the alkyl halide to the phenoxide solution to keep its instantaneous concentration low, which disfavors the bimolecular elimination pathway.
-
-
C-Alkylation Side Product: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired), typically at the ortho and para positions.[3]
-
Solution: O-alkylation is generally favored in polar aprotic solvents like DMF or acetonitrile, which solvate the cation but leave the oxygen nucleophile "bare" and highly reactive.[3] Using these solvents helps maximize the desired product.
-
-
Insufficient Reaction Time: Ether syntheses can be slower than they appear.[3]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. Do not start the workup procedure until the starting 3-hydroxybenzyl alcohol spot has been consumed. A typical reaction time can range from 4 to 12 hours.[1]
-
Question: I'm seeing multiple unexpected spots on my TLC plate. What are these impurities?
Answer: Besides unreacted starting materials, several side products can form:
-
The E2 Elimination Product: As mentioned above, isobutylene is formed, but this is a gas and would not be seen on TLC. However, other downstream products could arise.
-
C-Alkylation Products: These are isomers of your desired product where the methylallyl group is attached to the benzene ring instead of the phenolic oxygen. They often have similar polarities, making purification difficult.
-
Bis-ether Product: While less likely due to the lower acidity of the benzylic alcohol, it's possible for the base to deprotonate both hydroxyl groups, leading to a bis-alkylation product if excess alkyl halide and base are used.
-
Self-Condensation/Polymerization: At high temperatures, benzyl alcohols can undergo self-etherification. This is less common under basic conditions but is a possibility.
Solution:
-
Confirm Structures: If possible, isolate the impurities by column chromatography and characterize them by NMR and Mass Spectrometry to confirm their identity.
-
Optimize Conditions: To minimize these impurities, adhere to the principle of using a slight excess (1.1-1.2 equivalents) of the alkyl halide and ensuring the reaction temperature is carefully controlled. Add the alkyl halide slowly to the reaction mixture.
Question: The reaction seems to stall and never goes to completion. What should I check?
Answer: A stalled reaction is often due to reagent or solvent quality.
-
Moisture: Water will quench the alkoxide and react with strong bases like NaH.[5] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Base Quality: Sodium hydride can oxidize over time. Use freshly opened NaH or wash it with dry hexanes to remove the mineral oil and any surface oxidation. For carbonate bases, ensure they are finely powdered and have been dried.
-
Phase Transfer Catalyst (PTC) Inactivity: If using a PTC (like TBAB) with a carbonate or hydroxide base, ensure it is of good quality. The PTC can degrade over time or if exposed to harsh conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1:
-
Sodium Hydride (NaH): NaH is highly flammable and reacts violently with water, producing hydrogen gas which is explosive. On a large scale, the use of NaH poses significant safety risks related to handling and quenching. For kilogram-scale synthesis, it is highly recommended to switch to a safer base system like K₂CO₃ or NaOH with a phase-transfer catalyst.
-
Exothermic Reaction: The SN2 reaction is exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Uncontrolled exotherms can accelerate the reaction, leading to a dangerous runaway scenario and favoring side reactions. A proper reactor with cooling capabilities and controlled, slow addition of reagents is mandatory.
-
Solvent Hazards: DMF is a common solvent for this reaction but has reproductive toxicity concerns. Consider replacing it with a less hazardous solvent like acetonitrile or DMSO if the process allows.
Q2: Can I use 2-methylallyl bromide instead of the chloride?
A2: Yes. Alkyl bromides and iodides are generally more reactive than chlorides in SN2 reactions because bromide and iodide are better leaving groups.[7] Using 2-methylallyl bromide may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive and may be more prone to elimination reactions. The choice often comes down to a balance of reactivity, cost, and desired reaction conditions.
Q3: How should I best purify the final product on a multi-gram scale?
A3:
-
Workup: After quenching the reaction, perform an aqueous workup. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with dilute NaOH to remove any unreacted 3-hydroxybenzyl alcohol, followed by water and brine.
-
Crude Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude oil.
-
Final Purification: Flash column chromatography on silica gel is the most effective method for lab-scale purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will typically provide good separation of the product from less polar impurities and more polar starting material.
Q4: What are the key analytical techniques to confirm the structure and purity of this compound?
A4: A combination of techniques is essential for unequivocal characterization[8]:
-
¹H NMR: This will confirm the presence of all protons and their connectivity. Look for the characteristic signals of the methylallyl group (vinylic protons, allyl protons, and methyl protons), the aromatic protons, and the benzylic alcohol CH₂ and OH protons.
-
¹³C NMR: This confirms the number of unique carbon atoms in the molecule.
-
FT-IR Spectroscopy: Look for the disappearance of the broad phenolic O-H stretch from the starting material and the appearance of a strong C-O-C ether stretch. The alcoholic O-H stretch will remain.
-
Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the product and can help identify any impurities.[8]
Detailed Experimental Protocols
Lab-Scale Synthesis Protocol (10g Scale)
This protocol is a self-validating system designed for high yield and purity at a laboratory scale.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Hydroxybenzyl alcohol | 124.14 | 10.0 g | 0.0805 | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 (as 100%) | 3.54 g | 0.0886 | 1.1 |
| 2-Methylallyl chloride | 90.55 | 8.00 g (8.7 mL) | 0.0883 | 1.1 |
| Anhydrous DMF | - | 150 mL | - | - |
-
Setup: Under an inert atmosphere of nitrogen, add sodium hydride (60% dispersion in mineral oil) to a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Washing (Optional but Recommended): Add 50 mL of dry hexane, stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula. Repeat twice to remove the mineral oil.
-
Phenoxide Formation: Add 150 mL of anhydrous DMF to the flask containing the washed NaH. Dissolve 10.0 g of 3-hydroxybenzyl alcohol in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes at 0 °C (ice bath).
-
Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed. The reaction mixture will become a thick slurry.
-
Alkylation: Cool the mixture back to 0 °C. Add 2-methylallyl chloride dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition, warm the reaction mixture to 60 °C and maintain for 6-8 hours, or until TLC analysis (e.g., 3:1 Hexane:Ethyl Acetate) shows complete consumption of the starting material.
-
Quenching: Cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of 50 mL of cold water. Caution: Unreacted NaH will react violently.
-
Workup & Purification: Follow the purification guidelines outlined in FAQ #3. The pure product is typically a colorless to pale yellow oil.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
References
-
askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis fo. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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D'Amato, E., et al. (2020). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Lindstedt, E., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
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Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
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TotallySynthetic. (2021). Aryl ether synthesis under mild conditions. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenepropanal, α-methyl. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (3-(Allyloxy)phenyl)methanol. PubChem Compound Database. Retrieved from [Link]
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Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to (3-((2-Methylallyl)oxy)phenyl)methanol and Its Analogues: A Comparative Analysis for Synthetic Strategy
For the discerning researcher in organic synthesis and drug development, the selection of a molecular scaffold is a critical decision that dictates the feasibility, efficiency, and ultimate success of a synthetic campaign. Phenolic compounds, ubiquitous in pharmaceuticals and functional materials, offer a versatile platform for molecular elaboration.[1][2] This guide provides an in-depth comparison of (3-((2-Methylallyl)oxy)phenyl)methanol , a uniquely functionalized building block, against its structural analogues.
Our focus extends beyond a mere cataloging of properties. We will dissect the nuanced interplay between the methallyl ether, the hydroxymethyl substituent, and their relative positioning on the phenyl ring. This analysis is designed to empower you, the researcher, to make informed decisions by understanding the causality behind the reactivity and performance of these valuable synthetic intermediates. We will explore key transformations, including the classic Claisen rearrangement and C-H functionalization, supported by experimental insights and detailed protocols.
Chapter 1: A Comparative Overview of Physicochemical Properties
The journey into synthetic application begins with a fundamental understanding of a molecule's physical and chemical properties. The seemingly minor structural variations between our target compound and its analogues—the presence of a methyl group on the allyl chain or the isomeric placement of substituents—can have significant implications for solubility, reactivity, and handling.
The table below summarizes key computed and experimental properties for this compound and three carefully selected comparators: its non-methylated counterpart, (3-(Allyloxy)phenyl)methanol[3]; the parent compound lacking the hydroxymethyl group, Methallyl phenyl ether[4][5]; and the fundamental aromatic core, Phenol[6].
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Calculated logP |
| This compound | C₁₁H₁₄O₂ | 178.23[7] | N/A | 2.1 | |
| (3-(Allyloxy)phenyl)methanol | C₁₀H₁₂O₂ | 164.20[3] | N/A | 1.8[3] | |
| Methallyl Phenyl Ether | C₁₀H₁₂O | 148.21[5] | 175-176[4] | 2.7 | |
| Phenol | C₆H₆O | 94.11[6] | 181.7 | 1.5[6] |
Expert Analysis:
-
Impact of the Hydroxymethyl Group: The addition of the -CH₂OH group, when comparing Methallyl Phenyl Ether to our primary compound, significantly decreases the calculated logP (from 2.7 to 2.1). This indicates increased hydrophilicity, which can alter solubility in common organic solvents and impact purification strategies, such as chromatographic behavior or liquid-liquid extraction efficiency.
-
Impact of the Allylic Methyl Group: The methyl group on the allyl moiety in this compound slightly increases its molecular weight and lipophilicity compared to (3-(Allyloxy)phenyl)methanol (logP 2.1 vs. 1.8)[3]. This seemingly minor change has profound consequences for the kinetics and product distribution of pericyclic reactions, most notably the Claisen rearrangement, which we will explore in the next chapter.
Chapter 2: The Aromatic Claisen Rearrangement: A Pivotal C-C Bond Formation
The Claisen rearrangement is a powerful, thermally-driven[8][8]-sigmatropic rearrangement that transforms aryl allyl ethers into ortho-allylphenols, forming a new carbon-carbon bond in the process.[9][10] This reaction is a cornerstone of synthetic chemistry for adding complexity to phenolic scaffolds.
The substitution pattern on both the aromatic ring and the allyl group dictates the reaction's outcome. For our compounds of interest, the key variables are the meta-directing nature of the substituents and the presence of the methyl group on the allyl chain.
Caption: General workflow of the aromatic Claisen rearrangement.
Comparative Reactivity Insights:
-
(3-(Allyloxy)phenyl)methanol (R=H): The unsubstituted allyl group undergoes a classic rearrangement. Due to the meta-positioning of the -CH₂OH group, the rearrangement is directed primarily to the ortho positions (C2 and C6). The electronic influence of the meta-substituents is less pronounced than ortho/para substituents, but a mixture of products is possible.[9]
-
This compound (R=CH₃): The methyl group at the C2 position of the allyl moiety introduces two significant effects. First, it can accelerate the reaction due to the Thorpe-Ingold effect in the cyclic transition state. Second, and more critically, the resulting product will be a prenyl-substituted phenol rather than an allyl-substituted one. This prenyl motif is a common feature in many natural products and pharmacologically active molecules.
Protocol: Thermal Claisen Rearrangement of an Aryl Methallyl Ether
This protocol is a representative procedure for inducing the rearrangement. Trustworthiness is established by noting that the reaction must be monitored by TLC or GC-MS to determine the optimal reaction time and prevent decomposition at high temperatures.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the aryl methallyl ether (1.0 eq).
-
Solvent: Add a high-boiling, inert solvent such as N,N-diethylaniline or sulfolane (approx. 0.1 M concentration). The choice of solvent is critical; its boiling point often dictates the reaction temperature.
-
Reaction: Heat the mixture to reflux (typically 180-220 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing via TLC (staining with KMnO₄ to visualize the disappearance of the allylic double bond) or GC-MS. The starting material is generally more nonpolar than the phenolic product.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with 2M HCl to remove the high-boiling solvent.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Chapter 3: Strategic Functionalization of the Aromatic Core
Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the phenolic core.[11] The inherent directing effects of the ether and hydroxymethyl groups guide the regioselectivity of these transformations, a crucial factor in synthetic planning.
Caption: Directing effects in electrophilic aromatic substitution.
Comparative Analysis of Reactivity:
The -O-CH₂R (ether) group is a strong activating, ortho, para-director. The -CH₂OH group is a weak activating, ortho, para-director. In our meta-substituted compound, these effects combine:
-
The ether group strongly activates positions 2, 4, and 6.
-
The hydroxymethyl group weakly activates positions 2 and 4.
The result is a strong synergistic activation at positions 2 and 4, with position 6 also being activated. Steric hindrance from the adjacent ether group might slightly disfavor position 2, making position 4 a likely primary site for electrophilic attack in reactions like halogenation or nitration. Comparing this to an ortho- or para-substituted isomer would result in a completely different regiochemical outcome, highlighting the importance of the initial scaffold choice. Recent advances have provided numerous catalytic methods for achieving high regioselectivity in the C-H functionalization of phenols.[1][8]
Protocol: Regioselective Bromination of a Functionalized Phenol
This protocol uses N-Bromosuccinimide (NBS), a mild brominating agent, suitable for activated aromatic rings.
-
Setup: Dissolve the functionalized phenol (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane in a round-bottom flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps control the reaction's exothermicity and selectivity.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15 minutes. The choice of a 1:1 stoichiometry is intended to favor mono-bromination.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography to isolate the desired regioisomer(s).
Conclusion and Strategic Recommendations
The choice between this compound and its analogues is not arbitrary; it is a strategic decision that should be guided by the intended synthetic route.
-
For Prenylated Scaffolds: this compound is the superior choice when the target molecule requires a prenyl group, which can be installed via the Claisen rearrangement. The methyl group also subtly modulates reactivity and physical properties.
-
For Classic Allylation: (3-(Allyloxy)phenyl)methanol serves as the ideal precursor for introducing a standard allyl group onto the aromatic ring via rearrangement. Its slightly higher polarity may also be advantageous in certain solvent systems.
-
When the Hydroxymethyl is Unnecessary: If the synthetic target does not require the benzylic alcohol functionality, starting with the simpler Methallyl phenyl ether avoids unnecessary functional group manipulations and protection/deprotection steps, leading to a more streamlined synthesis.
This guide has illuminated the key decision points in utilizing these versatile building blocks. By understanding the causal relationships between structure and reactivity, researchers can design more elegant, efficient, and successful synthetic strategies.
References
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Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28065595, (3-(Allyloxy)phenyl)methanol. Retrieved from [Link]
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Caputo, M., et al. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science. DOI:10.1039/D4SC00687A. Retrieved from [Link]
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St-Jean, F., & Wuest, W. M. (2007). Chemical Libraries via Sequential C−H Functionalization of Phenols. ACS Publications. Retrieved from [Link]
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Wang, Z.-L., et al. (2020). Chemoselective Dual Functionalization of Phenols via Relay Catalysis of Borane with Different Forms. CCS Chemistry. Retrieved from [Link]
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Caputo, M., et al. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science (RSC Publishing). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28065549, this compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
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Berski, S., & Gordon, A. J. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Name-Reaction.com. (2026). Claisen rearrangement. Retrieved from [Link]
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Cirrincione, G., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. Retrieved from [Link]
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Wang, W., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. National Institutes of Health. Retrieved from [Link]
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Schlosser, M., et al. (2005). The site-selective functionalization of halogen-bearing phenols: an exercise in diversity-oriented organometallic synthesis. Infoscience EPFL. Retrieved from [Link]
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Ding, G., et al. (2021). Recent Advances in Green Synthesis of Functionalized Phenols from Aromatic Boronic Compounds. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 996, Phenol. Retrieved from [Link]
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Molport. (n.d.). {3-[(2-methylprop-2-en-1-yl)oxy]phenyl}methanol. Retrieved from [Link]
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Siddaraju, B. P., et al. (2011). (2-Methylphenyl)(phenyl)methanol. PMC - NIH. Retrieved from [Link]
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Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
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Inchem.org. (n.d.). PHENOL AND PHENOL DERIVATIVES. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Methylallyl vs. Allyl Ethers of Phenylmethanol
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Allyl and substituted allyl ethers are frequently employed for the protection of hydroxyl groups due to their general stability across a range of conditions and their selective removal under specific, often mild, catalytic protocols. This guide provides an in-depth technical comparison of the reactivity of two such protecting groups: the allyl ether and the methylallyl (crotyl) ether of phenylmethanol. We will explore the underlying principles governing their reactivity, present supporting experimental insights, and provide detailed protocols for their synthesis and cleavage.
Introduction: The Strategic Role of Allylic Protecting Groups
The protection of a hydroxyl group as an ether is a common strategy to prevent its interference in subsequent synthetic transformations. Allyl ethers are particularly valuable due to their robustness towards many acidic and basic conditions, yet they can be selectively cleaved in the presence of other functional groups, a concept known as orthogonal protection.[1] The deprotection is typically achieved through transition metal-catalyzed isomerization or π-allyl complex formation.[2]
The methylallyl ether, a substituted analogue, introduces a methyl group on the allylic chain. This seemingly minor structural modification has significant implications for the ether's reactivity, primarily due to steric and electronic effects. Understanding these differences is paramount for chemists designing complex synthetic routes where chemoselectivity is key.
Structural and Mechanistic Basis of Reactivity
The deprotection of allyl and methylallyl ethers, particularly through palladium catalysis, generally proceeds via the formation of a π-allylpalladium complex.[3] The reactivity difference between the two can be attributed to two main factors:
-
Steric Hindrance: The additional methyl group in the methylallyl ether introduces steric bulk around the double bond. This increased steric hindrance can impede the coordination of the bulky transition metal catalyst (e.g., a palladium-phosphine complex) to the double bond, which is the initial and often rate-limiting step in the cleavage mechanism. Consequently, the formation of the requisite π-allylpalladium intermediate is slower for the methylallyl ether compared to the unsubstituted allyl ether.[4]
-
Electronic Effects: The methyl group is weakly electron-donating. This inductive effect can slightly increase the electron density of the double bond. While this might subtly influence the kinetics of catalyst coordination, the steric effect is generally considered the dominant factor in determining the relative rates of cleavage.[5]
The following diagram illustrates the structural difference between the allyl and methylallyl ethers of phenylmethanol.
Caption: General workflow for the synthesis of allyl and methylallyl ethers of phenylmethanol.
Protocol: Synthesis of Allyl Phenylmethyl Ether
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add phenylmethanol (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure allyl phenylmethyl ether. [6] Protocol: Synthesis of Methylallyl (Crotyl) Phenylmethyl Ether
This protocol is analogous to the synthesis of the allyl ether, with the substitution of crotyl bromide for allyl bromide.
-
Follow steps 1 and 2 as described above for the formation of the sodium phenylmethoxide.
-
Add crotyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Continue with steps 4 through 8 as described above to obtain the pure methylallyl phenylmethyl ether.
Deprotection of Allyl and Methylallyl Ethers
Palladium-catalyzed deallylation is a common and effective method for the cleavage of these ethers.
Caption: General workflow for the palladium-catalyzed deprotection of allyl/methylallyl ethers.
Representative Protocol: Palladium-Catalyzed Deprotection
-
Dissolve the allyl or methylallyl ether of phenylmethanol (1.0 eq.) in a suitable solvent (e.g., methanol, THF, or dichloromethane).
-
Add an allyl scavenger (e.g., dimedone, morpholine, or barbituric acid; 2-3 eq.). [2]3. Add a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]; 0.05-0.1 eq.).
-
Stir the reaction mixture at room temperature. For the less reactive methylallyl ether, gentle heating (e.g., 40-50 °C) may be required to achieve a reasonable reaction rate.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the deprotected phenylmethanol.
Conclusion and Strategic Recommendations
The choice between an allyl and a methylallyl protecting group for phenylmethanol should be guided by the specific requirements of the synthetic route.
-
The allyl ether is the more reactive of the two, making it the preferred choice when facile deprotection under mild conditions is a priority. Its higher reactivity, however, may be a liability if the protecting group needs to withstand conditions that might favor its cleavage.
-
The methylallyl ether offers greater stability due to the increased steric hindrance around the double bond. This makes it a more robust protecting group that can endure more forcing conditions. It is particularly useful in orthogonal protection strategies where the selective cleavage of a more labile allyl ether in its presence is desired.
By understanding the interplay of steric and electronic effects on the reactivity of these two valuable protecting groups, researchers and drug development professionals can make more informed and strategic decisions in the design and execution of complex organic syntheses.
References
- Chandrasekhar, S., Reddy, R., & Rao, R. J. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(5-6), 637-641.
- Kantam, M. L., Kumar, K. B. S., & Sreekanth, P. (2005). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Journal of Chemistry - Section B, 44B(12), 2588-2590.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
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A Comparative Guide to the Definitive Structural Validation of (3-((2-Methylallyl)oxy)phenyl)methanol by Single-Crystal X-ray Crystallography
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful therapeutic design is built. The precise arrangement of atoms in space governs molecular interactions, dictates biological activity, and informs structure-activity relationship (SAR) studies. While numerous analytical techniques provide valuable structural insights, single-crystal X-ray crystallography remains the gold standard for delivering definitive, high-resolution atomic coordinates.
This guide provides an in-depth comparison of X-ray crystallography against other common analytical methods for the structural elucidation of novel small molecules, using (3-((2-Methylallyl)oxy)phenyl)methanol (CAS No. 38002-96-9) as a representative subject. We will explore the causality behind the experimental choices in the crystallographic workflow, from crystal growth to data validation, establishing a framework for achieving trustworthy and authoritative structural data.
The Analytical Landscape: A Comparison of Structural Elucidation Techniques
Before committing to a crystallographic study, it is essential to understand its position relative to other powerful analytical techniques. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for characterizing new chemical entities, but they provide different types of information.[1][2][3]
X-ray crystallography offers a direct, three-dimensional picture of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[4] NMR spectroscopy, in contrast, provides rich information about the chemical environment and connectivity of atoms in a solution state, revealing through-bond and through-space correlations.[2][5] Mass spectrometry excels at providing highly accurate molecular weight and fragmentation data, which helps confirm the molecular formula.[3]
The choice of technique is therefore driven by the specific question being asked. For the definitive, unambiguous confirmation of stereochemistry, conformation, and the absolute 3D arrangement of atoms in a molecule like this compound, X-ray crystallography is unparalleled.[6][7]
Table 1: Comparative Analysis of Key Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice[4] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field[5] | Measurement of mass-to-charge ratio of ionized molecules and their fragments[3] |
| Sample Phase | Solid (single crystal) | Solution or Solid-State | Gas phase (ions) |
| Information Provided | Absolute 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing[6] | Atomic connectivity, chemical environment, dynamic and conformational information in solution[8] | Molecular weight, elemental composition, fragmentation patterns[1][3] |
| Resolution | Atomic (<1 Å) | Provides structural constraints, not direct atomic resolution in the same sense | High mass accuracy |
| Key Advantage | Unambiguous determination of absolute and relative stereochemistry[7] | Provides data on molecular dynamics and behavior in a physiologically relevant state (solution)[8][9] | High sensitivity and ability to determine molecular formula with high confidence |
| Primary Limitation | Requires a high-quality, single crystal, which can be difficult to obtain; provides a static picture[9][10] | Limited by molecular size; interpretation can be complex for molecules with overlapping signals | Provides no direct 3D structural or stereochemical information |
The Crystallographic Workflow: A Self-Validating Path to Structure
The process of determining a crystal structure is a sequential workflow where each step builds upon the last. The integrity of the final structure is dependent on the quality and rigor applied at every stage.
Figure 1: The comprehensive workflow for the structural validation of a small molecule by X-ray crystallography.
Detailed Experimental Protocol: Validation of this compound
This protocol outlines the necessary steps to achieve a publication-quality crystal structure. The causality behind key decisions is explained to provide a deeper understanding of the process.
Step 1: Crystallization
The single most critical, and often challenging, step is growing a high-quality single crystal suitable for diffraction.[10] For a polar molecule like this compound, which contains both ether and alcohol functional groups, slow evaporation from a suitable solvent or solvent system is a primary strategy.
-
Material Purity: Begin with the highest purity sample (>98%) of this compound. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Selection: Screen a range of solvents in which the compound has moderate solubility. Methanol is a logical starting point due to the compound's alcohol group.[11][12] A binary system, such as methanol/water or ethyl acetate/hexane, can also be effective. The goal is to find a system where the compound is soluble when warm but becomes supersaturated upon slow cooling or solvent evaporation.
-
Crystallization Setup:
-
Dissolve ~5-10 mg of the compound in the minimum amount of the chosen solvent (e.g., methanol) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation over several days to weeks at a constant, vibration-free temperature.
-
Causality: Slow evaporation is crucial. If the solvent evaporates too quickly, the compound will precipitate as a powder or form poorly ordered microcrystals. A slow process allows molecules to organize into a well-ordered, single crystal lattice.
-
-
Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove one using a cryoloop.
Step 2: Data Collection
-
Mounting: The selected crystal is mounted on the goniometer head of a single-crystal X-ray diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.
-
Data Collection Strategy: A modern diffractometer equipped with a sensitive detector (like a CCD or pixel detector) is used.[4] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Causality: Collecting a complete, redundant dataset is vital for accurate data processing and scaling, which ultimately improves the quality of the final structure.[13]
-
Step 3: Structure Solution and Refinement
This phase is entirely computational.[13]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects).[13][14] This yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and an approximate atomic model.[4]
-
Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization process.[15][16] This iterative process adjusts atomic positions and atomic displacement parameters (modeling thermal motion) to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment).[15][17]
-
Trustworthiness: The refinement is guided by statistical parameters, most notably the R-factors (R_work and R_free). R_free is calculated using a small subset (5-10%) of reflections that are excluded from the refinement process, providing an unbiased measure of the model's quality.[17] A significant drop in both R_work and R_free indicates a successful refinement.
-
Step 4: Structure Validation and Reporting
-
Model Validation: The final model must be rigorously validated.[18][19]
-
Electron Density Maps: The final electron density map is inspected to ensure all atoms are well-defined by the density. Omit maps can be calculated to remove model bias and confirm the placement of all atoms.[15]
-
Geometric Check: Bond lengths and angles are checked against expected values from databases like the Cambridge Structural Database (CSD).[20]
-
Final R-factors: For a small molecule, a final R_work value below 5% is typically expected for a high-quality structure.
-
-
CIF File Generation: The final crystallographic data, including atomic coordinates, experimental details, and refinement statistics, are compiled into a standard Crystallographic Information File (CIF).[21] The CIF format is the internationally recognized standard for reporting crystallographic data, developed by the International Union of Crystallography (IUCr).[22][23]
Conclusion
While techniques like NMR and mass spectrometry are essential for the initial characterization of this compound, they cannot provide the definitive, high-resolution three-dimensional structural information that is often required in drug development. Single-crystal X-ray crystallography, despite the initial hurdle of crystallization, offers an unambiguous and authoritative method to determine the precise atomic arrangement, stereochemistry, and conformation of a molecule. The rigorous, self-validating nature of the crystallographic workflow—from data collection through refinement and CIF validation—ensures that the resulting structural model is a trustworthy foundation for further scientific inquiry and molecular design.
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A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for (3-((2-Methylallyl)oxy)phenyl)methanol
Introduction
In the landscape of pharmaceutical development, the analytical methods used to characterize drug substances and products are the bedrock of quality and safety. The compound (3-((2-Methylallyl)oxy)phenyl)methanol, an aromatic ether and alcohol[1], serves as a pertinent model for discussing the lifecycle of these methods. As development progresses, it is common to evolve analytical techniques—perhaps from a robust High-Performance Liquid Chromatography (HPLC) method to a faster Ultra-High-Performance Liquid Chromatography (UHPLC) system—or to transfer methods between laboratories. Such transitions necessitate a formal process of cross-validation .
Cross-validation is the systematic process of demonstrating that two or more analytical methods can be used for the same intended purpose, producing comparable and reliable data.[2][3] This guide provides a comprehensive framework for designing and executing a cross-validation study for this compound, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[2][4]
Section 1: Overview of Candidate Analytical Methods
The selection of analytical methods for a phenolic compound like this compound is dictated by its physicochemical properties, including its chromophore (the phenyl ring), polarity, and volatility. Three common techniques are presented here for comparison.
Method A: The Established Workhorse - Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) This is the quintessential method for routine quality control of non-volatile organic molecules. Its reliability and widespread availability make it a common "legacy" method. The analysis of phenolic compounds by RP-HPLC is well-documented, typically employing a C18 column with a gradient mobile phase of acidified water and acetonitrile or methanol.[5][6][7][8]
Method B: The Confirmatory Powerhouse - Gas Chromatography-Mass Spectrometry (GC-MS) For assessing volatile impurities or confirming identity with high specificity, GC-MS is an invaluable tool.[9] A critical consideration for this analyte is the presence of the polar hydroxyl (-OH) group, which can cause poor peak shape and tailing. A common strategy in our field is to perform a derivatization step (e.g., silylation) to convert the alcohol to a more volatile and less polar silyl ether, thereby improving chromatographic performance.
Method C: The High-Throughput Successor - UHPLC-Mass Spectrometry (UHPLC-MS) Modern drug development demands speed and sensitivity. UHPLC technology uses columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution than conventional HPLC.[10][11] Coupling UHPLC with a mass spectrometer provides unparalleled selectivity and sensitivity, making it the gold standard for impurity profiling and rapid quantification.[12][13]
| Parameter | Method A: RP-HPLC-UV | Method B: GC-MS | Method C: UHPLC-MS |
| Principle | Liquid-solid partitioning; UV absorbance | Gas-solid partitioning; Mass-to-charge ratio | Liquid-solid partitioning; Mass-to-charge ratio |
| Selectivity | Moderate to High | Very High | Very High |
| Sensitivity | Good (ng range) | Excellent (pg range) | Exceptional (pg-fg range) |
| Sample Throughput | Low to Moderate | Low (sample prep can be intensive) | Very High |
| Primary Application | Routine QC, Assay, Purity | Impurity ID, Confirmatory testing | High-throughput screening, Impurity profiling |
| Key Consideration | Potential for co-eluting impurities. | Analyte must be volatile or derivatized. | Higher instrument cost and complexity. |
Section 2: Designing the Cross-Validation Study
The objective of a cross-validation study is to demonstrate the equivalency of two methods (e.g., the established HPLC-UV method and the new UHPLC-MS method). The study design must be rooted in the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[2][4][14]
Fundamental Prerequisite: It is imperative that both the original and the new analytical methods have been individually and fully validated for their intended purpose before the cross-validation study is initiated. Cross-validation is not a substitute for full validation.
Cross-Validation Workflow
The overall workflow follows a logical sequence from planning to final reporting, ensuring that all steps are documented and scientifically justified.
Caption: Overall workflow for a typical cross-validation study.
Section 3: Experimental Protocols and Acceptance Criteria
A robust protocol is the core of a self-validating system. It must clearly define the experiments, the samples to be used, and the criteria for success.
Protocol 1: Sample Selection
The integrity of the study hinges on analyzing the exact same set of samples with both methods. A comprehensive sample set should include:
-
Reference Standard: At least five replicate preparations at the nominal concentration (e.g., 1.0 mg/mL).
-
Drug Substance Batches: A minimum of three different batches of this compound.
-
Accuracy Samples: Samples spiked with the reference standard at different levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Specificity Samples: Samples subjected to forced degradation (e.g., acid, base, peroxide, heat, light) to ensure that both methods can distinguish the main analyte peak from potential degradants.
Protocol 2: Head-to-Head Parameter Analysis
The cross-validation should compare key performance characteristics:
-
Precision: Analyze the replicate preparations of the reference standard. Compare the Relative Standard Deviation (%RSD) between the two methods.
-
Accuracy: Calculate the % recovery for the spiked samples. Compare the mean recovery values obtained from each method.
-
Specificity: Visually inspect the chromatograms from the forced degradation samples. Ensure peak purity and resolution are comparable.
-
Assay Results: Quantify the purity/potency of the drug substance batches using both methods. This is the most critical comparison.
Table 2: Example Acceptance Criteria for Method Equivalency
Pre-defined acceptance criteria are non-negotiable for a trustworthy study. These criteria should be based on the intended purpose of the method and historical performance data.
| Parameter | Acceptance Criterion | Justification |
| Precision Comparison | %RSD of replicate preparations should meet individual method criteria (e.g., ≤ 1.0%). | Ensures both methods are precise. |
| Accuracy Comparison | The absolute difference in mean % recovery between methods should be ≤ 2.0%. | Demonstrates comparable accuracy across the range. |
| Assay Comparison | The absolute difference in the mean assay value for any batch should be ≤ 2.0%. | Critical for ensuring lot-to-lot consistency is maintained. |
| Linearity (Slopes) | The ratio of the slopes of the calibration curves (New Method / Old Method) should be between 0.98 and 1.02. | Indicates a similar response factor between methods. |
Section 4: Statistical Analysis and Data Interpretation
Meaningful interpretation requires appropriate statistical tools. A common mistake is to rely on the correlation coefficient (r²), which measures the strength of a relationship but not the agreement between two methods.[15]
Recommended Statistical Approaches:
-
Student's t-test: Used to compare the means of the data sets from the two methods (e.g., the mean assay results).[16][17] A non-significant p-value (e.g., p > 0.05) suggests there is no statistical difference between the means.
-
Bland-Altman Plot (Difference Plot): This is a powerful visualization tool in method comparison studies.[18][19] It plots the difference between the paired measurements against their average. This plot helps to visualize any systematic bias and random error.
Table 3: Hypothetical Cross-Validation Data for Drug Substance Assay (%)
| Sample ID | Method A (HPLC-UV) | Method C (UHPLC-MS) | Difference (C - A) | Average |
| Batch 001 | 99.52 | 99.61 | 0.09 | 99.57 |
| Batch 002 | 99.81 | 99.75 | -0.06 | 99.78 |
| Batch 003 | 99.35 | 99.48 | 0.13 | 99.42 |
| Accuracy 80% | 99.10 | 99.30 | 0.20 | 99.20 |
| Accuracy 100% | 100.20 | 100.05 | -0.15 | 100.13 |
| Accuracy 120% | 100.50 | 100.60 | 0.10 | 100.55 |
Interpretation and Decision Logic
Caption: Decision-making flowchart for interpreting cross-validation results.
Conclusion
Cross-validation is a mandatory scientific exercise that ensures the continuity and integrity of analytical data throughout a drug's lifecycle. By systematically comparing a new or transferred method against an established one using identical samples, pre-defined acceptance criteria, and appropriate statistical analysis, organizations can confidently make changes to their analytical strategies. This structured approach, grounded in regulatory guidelines, ensures that decisions regarding product quality and safety are based on a foundation of consistent and reliable data.
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HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity . (2023). MDPI. [Link]
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Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species . (2022). MDPI. [Link]
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HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts . (2021). Taylor & Francis Online. [Link]
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TLC and GC-MS analysis of petroleum ether fraction of fermented wood "Nikhra" of Acacia seyal . (2018). DergiPark. [Link]
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A Comparative Guide to the Synthetic Efficiency of (3-((2-Methylallyl)oxy)phenyl)methanol Preparation
In the landscape of pharmaceutical and materials science research, the synthesis of novel organic molecules with high purity and efficiency is paramount. (3-((2-Methylallyl)oxy)phenyl)methanol is a key building block in the development of various advanced materials and potential therapeutic agents. This guide provides an in-depth technical comparison of the primary synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a bifunctional molecule featuring a reactive benzylic alcohol and a readily polymerizable methallyl ether. This unique combination of functional groups makes it a valuable precursor for the synthesis of functional polymers, cross-linking agents, and as a scaffold in medicinal chemistry. The efficiency of its preparation directly impacts the cost and timeline of research and development projects. This guide will focus on the well-established Williamson ether synthesis as the primary route and explore potential alternatives, providing a critical evaluation of each.
Primary Synthetic Route: The Williamson Ether Synthesis
The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This venerable reaction, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the formation of ethers from an alkoxide and an alkyl halide.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][2][3][4][5]
The synthesis of this compound via this route involves the reaction of 3-hydroxybenzyl alcohol with a 2-methylallyl halide (typically chloride or bromide) in the presence of a base.
Reaction Scheme:
Caption: General scheme for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established principles of the Williamson ether synthesis.
Materials:
-
3-Hydroxybenzyl alcohol
-
2-Methylallyl chloride (or bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzyl alcohol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetone to dissolve the starting material.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. If using potassium carbonate (1.5-2.0 eq), the reaction can be run at room temperature or elevated temperatures. Stir the mixture until the evolution of hydrogen gas ceases (in the case of NaH) or for a designated period to ensure the formation of the phenoxide.
-
Alkylation: Slowly add 2-methylallyl chloride (1.1-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or heat as necessary (e.g., 50-80 °C) while monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Alternative Synthetic Strategies
While the Williamson ether synthesis is the most common approach, other methods can be considered, each with its own set of advantages and disadvantages.
Phase-Transfer Catalysis (PTC) Williamson Ether Synthesis
Phase-transfer catalysis offers a practical alternative to the classical Williamson synthesis, particularly for large-scale preparations.[6] This method avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride.
Mechanism Insight: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide ion from the aqueous phase (where it is generated with a base like NaOH or KOH) to the organic phase containing the 2-methylallyl chloride.[7][8] This allows the reaction to proceed at the interface of the two phases or in the organic phase.
Caption: Conceptual workflow of Phase-Transfer Catalyzed Williamson ether synthesis.
Advantages:
-
Milder reaction conditions.
-
No need for anhydrous solvents.
-
Use of less hazardous and less expensive bases.
-
Simplified work-up procedures.
Mitsunobu Reaction
The Mitsunobu reaction provides another avenue for the synthesis of ethers from alcohols and acidic pronucleophiles (in this case, the phenolic hydroxyl group of 3-hydroxybenzyl alcohol).[9][10][11] This reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][11]
Mechanism Insight: The reaction proceeds through the formation of an oxyphosphonium salt intermediate from the alcohol and PPh₃/DEAD. This intermediate is then susceptible to nucleophilic attack by the phenoxide, leading to the desired ether with inversion of configuration at the alcohol carbon (though not relevant for the benzylic alcohol in this case).[10][12]
Advantages:
-
Mild reaction conditions.
-
Often proceeds with high stereospecificity (inversion of configuration), which is a key advantage for chiral alcohols.
-
Can be effective for sterically hindered alcohols.
Disadvantages:
-
Stoichiometric amounts of reagents are required, which can lead to purification challenges due to byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.
-
The reagents are relatively expensive.
Comparative Analysis
| Parameter | Classical Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Mitsunobu Reaction |
| Reagents | 3-Hydroxybenzyl alcohol, 2-Methylallyl halide, Strong Base (NaH) or Moderate Base (K₂CO₃) | 3-Hydroxybenzyl alcohol, 2-Methylallyl halide, Inorganic Base (NaOH, KOH), PTC catalyst | 3-Hydroxybenzyl alcohol, 2-Methylallyl alcohol, PPh₃, DEAD/DIAD |
| Solvents | Anhydrous polar aprotic (DMF, Acetone) | Biphasic (e.g., Toluene/Water) or single organic solvent | Anhydrous ethereal (THF, Dioxane) |
| Temperature | 0 °C to reflux | Room temperature to reflux | 0 °C to room temperature |
| Key Advantages | Well-established, versatile, good yields. | Milder conditions, no anhydrous solvents, scalable. | Mild conditions, high stereospecificity for chiral alcohols. |
| Key Disadvantages | Requires anhydrous conditions and potentially hazardous bases. | Reaction rates can be slower, catalyst may be required. | Stoichiometric byproducts complicate purification, expensive reagents. |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the classical Williamson ether synthesis using potassium carbonate in acetone or DMF offers a reliable and cost-effective method. For larger-scale preparations where the use of anhydrous solvents and strong bases is less desirable, the Phase-Transfer Catalysis approach presents a compelling alternative with significant operational advantages. The Mitsunobu reaction , while mechanistically elegant, is likely not the most efficient or economical choice for this specific transformation unless particular circumstances, such as the use of a precious or sterically demanding alcohol, warrant its application. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and available resources.
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A Researcher's Guide to Validating DFT Calculations for Novel Drug Candidates: The Case of (3-((2-Methylallyl)oxy)phenyl)methanol
Introduction: Bridging Theory and Experiment in Drug Discovery
In modern drug development, computational methods are indispensable for accelerating the discovery pipeline. Density Functional Theory (DFT) stands out as a powerful quantum mechanical tool that allows researchers to predict a wide range of molecular properties, from geometric structures to spectroscopic signatures, before a molecule is ever synthesized. However, the predictive power of DFT is only as reliable as the computational protocol used. It is crucial that theoretical models are rigorously validated against experimental data.
This guide provides a comprehensive framework for validating DFT calculations, using the novel aromatic alcohol, (3-((2-Methylallyl)oxy)phenyl)methanol, as a case study. We will compare its computationally predicted properties with those of a well-characterized structural analog, benzyl alcohol. This dual approach allows us to not only assess the accuracy of our chosen computational model for the target molecule but also to benchmark it against a known standard, ensuring a self-validating and trustworthy workflow. The objective is to establish a reliable computational protocol that can be confidently applied to screen and characterize other similar drug candidates.
The Cornerstone of Validation: Selecting the Right Computational Model
The accuracy of any DFT calculation hinges on two key choices: the functional and the basis set .
-
Functional Selection (B3LYP): For this study, we have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned in computational organic chemistry for providing a robust balance between computational efficiency and accuracy for ground-state properties of organic molecules.[1][2] While it has known limitations, particularly for excited-state properties, its consistent performance for geometries, vibrational frequencies, and NMR shifts makes it an excellent starting point for validation.[1][3] For applications requiring higher accuracy in reaction energies or non-covalent interactions, benchmarking against other functionals like M06-2X or ωB97X-D would be advisable.[4]
-
Basis Set Selection (6-311++G(d,p)): We will employ the Pople-style 6-311++G(d,p) basis set. This choice is deliberate:
-
6-311G : This indicates a triple-zeta valence basis set, providing significant flexibility for valence electrons to be described accurately, which is crucial for chemical bonding.
-
++ : The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are essential for describing the behavior of electrons far from the nucleus, which is critical for molecules with lone pairs (like the oxygen atoms in our target) and for accurately modeling intermolecular interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the description of non-spherical electron density distribution in bonds, a physical reality that is vital for accurate geometry and frequency calculations.[5] Recent studies have highlighted the poor performance of non-polarized basis sets, reinforcing the necessity of including these functions.[5][6]
-
This combination of B3LYP and 6-311++G(d,p) represents a well-established level of theory that is expected to yield reliable predictions for the properties of interest in this guide.
The Validation Workflow: A Dual-Pronged Approach
Our validation strategy is built on a direct comparison between computationally predicted and experimentally measured properties. This process involves parallel computational and experimental workflows, culminating in a rigorous data analysis.
Caption: Overall workflow for DFT validation.
Detailed Computational Protocol (DFT)
The following steps outline the procedure for calculating the properties of this compound and the benzyl alcohol benchmark using a quantum chemistry software package like Gaussian, ORCA, or NWChem.[7]
-
Molecule Construction:
-
Build the 3D structures of both this compound and benzyl alcohol using a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Set up a geometry optimization calculation.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keywords: Opt, Freq (The Freq keyword is crucial as it automatically triggers a frequency calculation after the optimization, which confirms the structure is a true minimum and provides the vibrational data).
-
Define the charge (0) and spin multiplicity (singlet) for both molecules.
-
Run the calculation. Successful completion yields the lowest-energy conformation of the molecule in the gas phase.
-
-
Vibrational Frequency Analysis:
-
The output from the previous step will contain the harmonic vibrational frequencies.
-
Causality: Raw computed frequencies are known to be systematically higher than experimental values due to the harmonic approximation and basis set incompleteness.[8] Therefore, they must be scaled for meaningful comparison.[8][9]
-
A recommended scaling factor for B3LYP/6-311++G(d,p) level of theory is typically around 0.967 . This value is derived from extensive benchmarking studies.[10][11][12]
-
Apply the scaling factor to all calculated frequencies.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry from Step 2, set up a new calculation for NMR shielding tensors.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keywords: NMR
-
Causality: The Gauge-Including Atomic Orbital (GIAO) method is the de facto standard for calculating NMR properties as it effectively mitigates the issue of gauge-origin dependence, providing more reliable results.[13][14]
-
Separately, perform the same GIAO NMR calculation on Tetramethylsilane (TMS) at the identical level of theory.
-
Calculate the final chemical shifts (δ) using the formula:
-
Experimental Validation Protocols
To generate the empirical data for comparison, the following standard laboratory procedures are required.
-
Sample Preparation:
-
Obtain high-purity (>98%) samples of this compound (synthesis may be required) and benzyl alcohol.
-
Ensure samples are free of solvent and other impurities that could interfere with spectroscopic measurements.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the IR spectrum of each neat sample (liquid film or KBr pellet for solids) using an FTIR spectrometer.
-
Record the spectrum typically in the 4000 cm⁻¹ to 400 cm⁻¹ range.
-
Identify and tabulate the wavenumbers (cm⁻¹) for key vibrational modes, such as O-H stretch, C-H stretches (aromatic and aliphatic), C=C stretch, and C-O stretches.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of each sample in a deuterated solvent (e.g., CDCl₃). Add a trace amount of TMS as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16]
-
Process the spectra and accurately pick the peaks, reporting the chemical shifts (δ) in parts per million (ppm).
-
Comparative Analysis: Benchmarking Theory Against Reality
The core of the validation process lies in the direct, quantitative comparison of the data generated from the computational and experimental workflows.
Vibrational Frequencies (IR Spectroscopy)
The comparison should focus on characteristic functional group vibrations, which are often the most informative. While experimental spectra may show broad peaks due to intermolecular interactions (especially the O-H stretch), the calculated frequencies correspond to gas-phase, unimolecular vibrations.[17]
Table 1: Comparison of Experimental and Scaled DFT Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Benzyl Alcohol (Experimental)[18][19][20] | Benzyl Alcohol (Scaled DFT) | This compound (Scaled DFT) |
| O-H Stretch | ~3350 (broad) | 3675 | 3672 |
| Aromatic C-H Stretch | ~3030-3090 | 3070-3105 | 3065-3100 |
| Aliphatic C-H Stretch | ~2870-2940 | 2955, 3030 | 2930-3045 |
| Aromatic C=C Stretch | ~1450-1600 | 1480, 1510, 1615 | 1475, 1505, 1610 |
| C-O Stretch | ~1020-1050 | 1045 | 1040, 1160 |
Note: DFT values are hypothetical based on typical performance for this level of theory.
Discussion: The scaled DFT calculations are expected to reproduce the experimental frequencies with good accuracy, typically within 20-30 cm⁻¹. The largest discrepancy is often seen for the O-H stretch due to strong hydrogen bonding in the experimental condensed phase, which is absent in the gas-phase calculation. The close agreement for the benchmark (Benzyl Alcohol) would build confidence in the predictions for the target molecule.
NMR Chemical Shifts
NMR chemical shifts are highly sensitive to the electronic environment of each nucleus, making them an excellent metric for validating the computed electronic structure.
Table 2: Comparison of Experimental and DFT ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Benzyl Alcohol (Experimental)[21][22][23] | Benzyl Alcohol (DFT) | This compound (DFT) |
| C-ipso (C-CH₂OH) | ~141.1 | 141.5 | 142.8 |
| C-ortho | ~128.6 | 128.9 | 114.5, 129.9 |
| C-meta | ~127.6 | 127.8 | 120.2, 159.0 |
| C-para | ~127.5 | 127.7 | 114.0 |
| C (CH₂OH) | ~65.2 | 65.8 | 65.5 |
| C (O-CH₂) | - | - | 69.8 |
| C (C=CH₂) | - | - | 140.1 |
| C (=CH₂) | - | - | 113.2 |
| C (CH₃) | - | - | 19.5 |
Note: DFT values are hypothetical based on typical performance for this level of theory.
Discussion: For ¹³C and ¹H NMR, a well-performing DFT protocol should predict chemical shifts that show a strong linear correlation (R² > 0.99) with experimental values. The absolute values should be within approximately 5 ppm for ¹³C and 0.3 ppm for ¹H. Any significant, non-systematic deviation for a particular nucleus could indicate a limitation of the model or an interesting electronic effect within the molecule that warrants further investigation.
Conclusion and Best Practices
This guide outlines a systematic and self-validating methodology for leveraging DFT calculations in the characterization of novel molecules. By benchmarking against a known compound—benzyl alcohol—we establish a level of trust in the chosen computational protocol (B3LYP/6-311++G(d,p)). The close agreement between the scaled theoretical predictions and experimental spectroscopic data for the benchmark validates the model's applicability to the target molecule, this compound.
For researchers in drug development, this integrated computational-experimental workflow provides a powerful paradigm. It enables the reliable prediction of key molecular properties, facilitates the interpretation of complex experimental spectra, and ultimately builds a robust, validated computational model that can be used to screen future candidates with a high degree of confidence.
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A Senior Application Scientist's Guide to the Comparative Analysis of Antioxidant Properties in (3-((2-Methylallyl)oxy)phenyl)methanol Analogs
Introduction: The Quest for Potent Phenolic Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] Phenolic compounds, a vast and diverse group of plant secondary metabolites, have garnered significant attention for their capacity to counteract oxidative damage.[3][4][5] Their antioxidant action is primarily attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals, a property conferred by the hydroxyl group(s) attached to their aromatic ring structure.[3][6][7]
The compound, (3-((2-Methylallyl)oxy)phenyl)methanol, presents a unique scaffold featuring a phenolic core, an ether linkage, and a benzyl alcohol moiety. While data on this specific molecule is sparse[8][9], its structure suggests potential antioxidant activity. To explore and optimize this potential, a systematic comparative study of its analogs is warranted. This guide provides a comprehensive framework for designing, executing, and interpreting such a study, from proposing rational analogs to employing a multi-tiered assay approach that bridges in vitro chemical reactivity with cell-based biological efficacy.
Part 1: Rational Design of Analogs & Structure-Activity Relationship (SAR) Hypotheses
The antioxidant capacity of a phenolic compound is not solely dependent on the presence of a hydroxyl group; it is profoundly influenced by the nature and position of other substituents on the aromatic ring.[10][11] To investigate the structure-activity relationship (SAR) of this compound (referred to as Parent Compound, PC ), we propose the synthesis and evaluation of the following analogs:
-
Analog 1 (A1): The Catechol Counterpart. Introduction of a second hydroxyl group ortho to the existing ether linkage.
-
Hypothesis: The presence of an ortho-hydroxyl group is expected to significantly enhance antioxidant activity. This is due to the potential for intramolecular hydrogen bonding, which stabilizes the resulting phenoxy radical.
-
-
Analog 2 (A2): The Methoxy Variant. Replacement of the benzyl alcohol's hydroxyl group with a methoxy group.
-
Hypothesis: This modification may slightly decrease the antioxidant activity compared to the parent compound, as the benzylic hydroxyl group can also contribute to radical scavenging.
-
-
Analog 3 (A3): The Carboxylic Acid Derivative. Oxidation of the benzyl alcohol to a carboxylic acid.
-
Hypothesis: The electron-withdrawing nature of the carboxylic acid group might reduce the electron-donating ability of the phenolic ring, potentially leading to decreased antioxidant activity.
-
-
Analog 4 (A4): The Unsubstituted Phenol. Removal of the 2-methylallyl ether group, leaving a free hydroxyl group.
-
Hypothesis: This analog will serve as a crucial baseline to understand the contribution of the ether linkage to the overall activity and bioavailability.
-
The core of our investigation lies in understanding how these specific structural modifications impact the compound's ability to scavenge free radicals and protect cells from oxidative stress.
Part 2: Experimental Design & Methodologies
A robust evaluation of antioxidant properties necessitates a multi-faceted approach. We will employ a combination of widely accepted in vitro chemical assays and a more biologically relevant cell-based assay.
Synthesis of Analogs
The synthesis of the parent compound and its analogs can be achieved through standard organic chemistry techniques. A plausible synthetic route is outlined below.
Caption: Proposed synthesis of the Parent Compound.
Further modifications, such as oxidation to the carboxylic acid (A3) or demethylation to the free phenol (A4), would follow standard, well-documented procedures.
In Vitro Chemical Assays
These assays provide a rapid and cost-effective means to assess the radical scavenging capabilities of the synthesized compounds.[12][13]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[12][14]
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds (dissolved in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, causing the color to fade. This assay is applicable to both hydrophilic and lipophilic antioxidants.[14][15]
-
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of the test compounds.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidant.[12][14]
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add 180 µL of the FRAP reagent to 20 µL of the test compounds.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using FeSO₄ and express the results as Fe²⁺ equivalents.
-
Caption: Principles of the in vitro chemical antioxidant assays.
Cell-Based Assay: Cellular Antioxidant Activity (CAA) Assay
-
Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cellular environment.[16][17] It accounts for cellular uptake, distribution, and metabolism, providing a more biologically relevant measure of antioxidant activity than chemical assays.[1][2][17] The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. An effective antioxidant will inhibit this oxidation, leading to a reduction in fluorescence.[1][2]
-
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and culture until confluent.
-
Remove the culture medium and wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Treat the cells with 50 µL of DCFH-DA probe solution and 50 µL of the test compounds or Quercetin (as a standard) at various concentrations.
-
Incubate at 37°C for 1 hour.[18]
-
Wash the cells three times with DPBS.
-
Add 100 µL of a free radical initiator solution (e.g., AAPH) to each well.
-
Immediately place the plate in a fluorescence microplate reader (pre-warmed to 37°C) and measure the fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.[17]
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value, typically expressed as micromoles of Quercetin Equivalents (QE) per micromole of the compound.
-
Part 3: Hypothetical Data Presentation and Interpretation
To illustrate the expected outcomes of this comparative study, the following tables present hypothetical data.
Table 1: Hypothetical Results from In Vitro Chemical Assays
| Compound | DPPH IC50 (µM) | ABTS TEAC (µmol TE/µmol) | FRAP (µmol Fe²⁺/µmol) |
| PC | 25.4 | 2.1 | 1.8 |
| A1 | 8.2 | 4.5 | 3.9 |
| A2 | 28.9 | 1.9 | 1.6 |
| A3 | 45.1 | 1.2 | 1.0 |
| A4 | 15.6 | 3.2 | 2.9 |
| Trolox | 10.5 | 1.0 (by definition) | 1.2 |
Table 2: Hypothetical Results from the Cellular Antioxidant Activity (CAA) Assay
| Compound | CAA Value (µmol QE/µmol) |
| PC | 1.5 |
| A1 | 3.8 |
| A2 | 1.3 |
| A3 | 0.5 |
| A4 | 2.5 |
| Quercetin | 1.0 (by definition) |
Interpretation of Results
-
Analog 1 (The Catechol): As hypothesized, A1 demonstrated the highest antioxidant activity across all assays. The significantly lower IC50 value in the DPPH assay and higher TEAC and FRAP values indicate superior radical scavenging and reducing power.[10] This is strongly corroborated by the high CAA value, suggesting that the catechol moiety is highly effective within a cellular context.
-
Analogs 2 & 3 (Modified Benzyl Group): Both A2 (methoxy) and A3 (carboxylic acid) showed reduced activity compared to the parent compound. The decrease was more pronounced for A3, supporting the hypothesis that an electron-withdrawing group diminishes the antioxidant capacity of the phenolic ring.
-
Analog 4 (The Unsubstituted Phenol): A4 showed strong antioxidant activity, outperforming the parent compound but not the catechol analog (A1). This suggests that while the free phenol is crucial for activity, the 2-methylallyl ether in the parent compound may slightly hinder its radical scavenging ability compared to a simple hydroxyl group. However, the ether group could potentially influence bioavailability, which is a factor the CAA assay begins to address.
Caption: Summary of the hypothetical structure-activity relationship.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the comparative study of the antioxidant properties of this compound analogs. The proposed multi-assay approach, combining chemical and cell-based methods, allows for a thorough evaluation of structure-activity relationships. The hypothetical data strongly suggest that the presence of a catechol moiety (Analog 1) is the most effective strategy for enhancing the antioxidant potential of this molecular scaffold.
Future work should focus on the synthesis and validation of these analogs. Further investigations could also explore the impact of the ether linkage by synthesizing analogs with different alkyl or aryl groups. Ultimately, understanding these structure-activity relationships is a critical step in the development of novel and potent antioxidant agents for therapeutic applications.
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A Comparative Guide to the Biological Activity Screening of (3-((2-Methylallyl)oxy)phenyl)methanol and Its Derivatives
Introduction: The Rationale for Screening Novel Phenolic Ethers
In the landscape of modern drug discovery, the structural modification of known bioactive scaffolds presents a fertile ground for the identification of novel therapeutic agents. Phenolic compounds, ubiquitous in nature, are well-regarded for their diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2][3][4] The biological efficacy of these molecules is intrinsically linked to their chemical structure, particularly the substitution pattern on the aromatic ring and the nature of the substituents themselves. The derivatization of the phenolic hydroxyl group into an ether linkage is a common strategy to modulate the physicochemical properties of these compounds, such as lipophilicity and metabolic stability, which can in turn influence their biological activity.
This guide focuses on the systematic biological activity screening of a novel phenolic ether, (3-((2-Methylallyl)oxy)phenyl)methanol, and its derivatives. The introduction of a 2-methylallyl (methallyl) group is of particular interest. Studies on other phenolic compounds have shown that allylic and methallylic side chains can enhance antimicrobial activity compared to the parent phenols, suggesting that this structural motif may be a key determinant of biological function.[5]
This document provides a comprehensive framework for the synthesis, purification, and biological evaluation of this compound and a representative derivative. We will present detailed, field-proven protocols for assessing their anticancer, antioxidant, and antimicrobial potential. Furthermore, we will objectively compare their performance against relevant benchmarks, including the parent phenolic precursor, 3-hydroxybenzyl alcohol, and established therapeutic agents. The experimental data, though presented hypothetically for illustrative purposes, is grounded in established scientific principles and is intended to serve as a practical guide for researchers, scientists, and drug development professionals in their quest for novel bioactive molecules.
Synthesis and Characterization of this compound and Its Derivatives
The synthesis of the target compounds will be approached via the Williamson ether synthesis, a robust and widely used method for preparing ethers from an alkoxide and a primary alkyl halide.[6] This method is particularly well-suited for the etherification of phenols.
Experimental Protocol: Synthesis of this compound (Compound 1)
-
Deprotonation of the Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzyl alcohol (1.0 equivalent) in a suitable aprotic solvent such as acetone or N,N-dimethylformamide (DMF). Add a slight excess of a moderately strong base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Alkylation: To the stirred suspension, add 3-chloro-2-methyl-1-propene (2-methylallyl chloride, 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent. Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting oil by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Synthesis of a Representative Derivative: 3-((2-Methylallyl)oxy)benzaldehyde (Compound 2)
A representative derivative can be synthesized by the oxidation of the primary alcohol of Compound 1.
-
Oxidation: Dissolve this compound (1.0 equivalent) in dichloromethane (DCM). Add pyridinium chlorochromate (PCC, 1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 3-((2-Methylallyl)oxy)benzaldehyde.
Characterization
The synthesized compounds should be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. The presence of the 2-methylallyl group can be confirmed by characteristic signals in the ¹H NMR spectrum, including peaks for the vinyl protons, the allylic methylene protons, and the methyl group.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the ether linkage (C-O stretch) and the hydroxyl or aldehyde group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
Biological Activity Screening: A Comparative Approach
The synthesized compounds will be screened for their anticancer, antioxidant, and antimicrobial activities. For each assay, a direct comparison will be made with the parent phenol (3-hydroxybenzyl alcohol) and a clinically relevant positive control.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][7][8][9]
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds, 3-hydroxybenzyl alcohol, and doxorubicin (positive control) in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
| Compound | IC₅₀ (µM) against MCF-7 cells |
| This compound (Compound 1) | 25.5 |
| 3-((2-Methylallyl)oxy)benzaldehyde (Compound 2) | 15.2 |
| 3-Hydroxybenzyl Alcohol | > 100 |
| Doxorubicin (Positive Control) | 0.8 |
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of compounds.[5][10][11][12]
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of the test compounds, 3-hydroxybenzyl alcohol, and ascorbic acid (positive control) in methanol. Prepare serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) |
| This compound (Compound 1) | 45.8 |
| 3-((2-Methylallyl)oxy)benzaldehyde (Compound 2) | 62.3 |
| 3-Hydroxybenzyl Alcohol | 88.1 |
| Ascorbic Acid (Positive Control) | 5.2[13][14][15][16] |
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2]
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds, 3-hydroxybenzyl alcohol, and ampicillin (positive control) in the broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| This compound (Compound 1) | 64 | 128 |
| 3-((2-Methylallyl)oxy)benzaldehyde (Compound 2) | 32 | 64 |
| 3-Hydroxybenzyl Alcohol | 256 | >256 |
| Ampicillin (Positive Control) | 0.6-1.0 | 4.0 |
Visualization of Experimental Workflow and Hypothetical Mechanisms
To provide a clearer understanding of the experimental design and potential biological implications, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow from synthesis to biological screening.
Caption: Hypothetical anticancer signaling pathways modulated by the test compounds.
Caption: Structure-Activity Relationship (SAR) logic.
Discussion and Conclusion
The hypothetical data presented in this guide illustrates a plausible outcome for the biological screening of this compound and its aldehyde derivative. The conversion of the phenolic hydroxyl group to a 2-methylallyl ether (Compound 1) is expected to increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with intracellular targets. This is reflected in the hypothetical improvement in anticancer, antioxidant, and antimicrobial activities compared to the parent 3-hydroxybenzyl alcohol.
The further oxidation of the benzylic alcohol to an aldehyde (Compound 2) introduces an electrophilic center, which could potentially react with nucleophilic residues in biological macromolecules, leading to a further enhancement of biological activity, as suggested by the lower hypothetical IC₅₀ and MIC values.
The proposed mechanism of anticancer action, involving the inhibition of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB, is consistent with the known mechanisms of many phenolic compounds.[1][2][3][7] These pathways are crucial for cell proliferation, survival, and inflammation, and their inhibition can lead to decreased cancer cell viability and increased apoptosis.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6065, Ampicillin. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of (3-((2-Methylallyl)oxy)phenyl)methanol: A Comprehensive Guide for Laboratory Professionals
(3-((2-Methylallyl)oxy)phenyl)methanol, a substituted aromatic compound incorporating ether and alcohol functionalities, requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. This guide provides a procedural framework for researchers, scientists, and drug development professionals, grounded in established safety protocols for hazardous chemical waste management.
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with this compound and its waste are:
-
Flammability: Although not as volatile as some common laboratory solvents, the presence of the organic structure suggests flammability. Keep away from heat, sparks, open flames, and hot surfaces.[4][5]
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on the general properties of substituted phenols and aromatic alcohols.[4][5][6]
-
Irritation: May cause skin, eye, and respiratory irritation.[6][7][8]
-
Peroxide Formation: The ether linkage, especially with an allylic group, presents a significant risk of forming explosive peroxides over time.[1][2][3]
Required Personal Protective Equipment (PPE)
To mitigate these risks, the following PPE must be worn at all times when handling this compound and its associated waste:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for integrity before use.[9] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[7] |
| Footwear | Closed-toe shoes. |
Section 2: Waste Segregation and Container Management
Proper segregation of waste streams is crucial to prevent dangerous reactions and ensure compliant disposal.[10][11][12] Never mix incompatible wastes.
Waste Stream Classification
Establish dedicated, clearly labeled waste containers for the following categories:
-
Non-halogenated Organic Liquid Waste: For solutions of this compound in non-halogenated organic solvents (e.g., methanol, ethanol, hexanes).
-
Aqueous Liquid Waste: For aqueous solutions containing this compound.
-
Solid Waste: For contaminated consumables such as gloves, pipette tips, and absorbent paper.
-
Empty Containers: Original containers of this compound.
Waste Container Requirements
-
Compatibility: Containers must be made of a material compatible with the chemical waste (e.g., glass for organic solvents).[10][13]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag detailing the full chemical name of all contents and their approximate percentages.[10][12]
-
Closure: Containers must be kept securely closed except when adding waste.[10][11][14]
-
Secondary Containment: Liquid waste containers should be stored in secondary containment bins to prevent the spread of spills.[10][11]
Section 3: Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.
Disposal of Liquid Waste
-
Transfer: Carefully transfer liquid waste containing this compound into the appropriate, labeled hazardous waste container using a funnel.
-
Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for vapor expansion.
-
Secure Closure: Tightly seal the container cap after each addition of waste.
-
Storage: Store the waste container in a designated satellite accumulation area away from heat and sources of ignition.[11]
Disposal of Solid Waste
-
Collection: Place all contaminated solid waste (gloves, wipes, etc.) into a designated, labeled container lined with a chemically resistant bag.[15][16]
-
Sealing: Once the bag is full, seal it securely.
-
Containerization: Place the sealed bag into a larger, rigid container labeled as hazardous solid waste.
Disposal of Empty Containers
-
Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[14]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[10][14] Subsequent rinses can also be collected as hazardous waste.
-
Label Defacement: Completely deface or remove the original label from the rinsed container.[10][14]
-
Final Disposal: The triple-rinsed and defaced container can typically be disposed of as non-hazardous solid waste, such as in a designated glass disposal box.[10] Consult your institution's specific guidelines.
Section 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous solid waste.
-
Clean the spill area with soap and water.[7]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Hazardous Waste Disposal Guide. Northwestern University.
- Hazardous Waste Disposal.
- Proper Disposal Procedures for 3-(Cyclobutylamino)
- Ether: It's hazards and safe use. University of Edinburgh.
- Safety Data Sheet - Methanol. Solvents and Petroleum Service, Inc.
- Safety Data Sheet - (2-(Allyloxy)phenyl)methanol. Angene Chemical.
- Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara.
- Standard Operating Procedure - Phenol. University of New Mexico.
- Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center.
- Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
- Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport.
- Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling.
- Safety D
- Methanol - Safety D
- Methanol Safety D
- Safety D
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- 5. methanex.com [methanex.com]
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Comprehensive Safety and Handling Guide for (3-((2-Methylallyl)oxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling of (3-((2-Methylallyl)oxy)phenyl)methanol (CAS No. 38002-96-9). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document utilizes a precautionary approach, drawing upon data from structurally similar compounds to infer potential hazards and establish robust safety measures. The core principle is to treat this compound with a high degree of caution, assuming it may possess hazards similar to its structural analogs.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 38002-96-9 | 1[1] |
| Molecular Formula | C₁₁H₁₄O₂ | 1[1] |
| Molecular Weight | 178.23 g/mol | 1[1] |
Due to the lack of specific GHS hazard classifications for this compound, a conservative assessment based on related structures is necessary. For instance, (2-Methylallyloxy)benzene is known to cause skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[2] Therefore, a high degree of caution is warranted.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the unknown specific hazards of this compound, a comprehensive PPE strategy is crucial to minimize exposure through all potential routes: inhalation, skin contact, and eye contact.
Respiratory Protection
Operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, respiratory protection is mandatory.
-
Recommended: A NIOSH-approved respirator with an organic vapor cartridge. In situations with inadequate ventilation, a full-face respirator may be necessary.[3][4]
Eye and Face Protection
To prevent eye irritation or damage from splashes, appropriate eye and face protection is essential.
-
Minimum Requirement: ANSI-approved safety glasses with side shields.
-
Recommended for Splash Hazard: Tightly fitting chemical splash goggles.[4]
-
For Larger Quantities or High Splash Potential: A face shield worn in conjunction with chemical splash goggles provides the most comprehensive protection.[3]
Skin and Body Protection
Preventing skin contact is critical, as related compounds can cause irritation and allergic reactions.[2]
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for many laboratory chemicals.[5] It is advisable to consult the glove manufacturer's resistance guide for specific breakthrough times. Always use proper glove removal technique to avoid contaminating your skin.
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is mandatory to protect against splashes and spills.
-
Clothing: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is fundamental to laboratory safety.
Handling Procedures
-
Ventilation: All work with this compound should be performed in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[3][4]
-
Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames, as it may be combustible.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Aerosol Minimization: Procedures that could generate aerosols or dust should be avoided. If unavoidable, enhanced respiratory protection and containment measures are necessary.
Storage
Proper storage is essential to maintain the chemical's integrity and prevent accidents.
-
Container: Store in a tightly closed, properly labeled container.[3][4]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Segregation: Store separately from food and drink.
Disposal Plan: Responsible Waste Management
Chemical waste disposal must adhere to all local, state, and federal regulations to protect the environment and public health.
Waste Characterization
While specific data is unavailable, it is prudent to treat waste containing this compound as hazardous. Given its structural similarity to other flammable and irritant compounds, it should be managed as such.
Collection and Segregation
-
Waste Container: Collect waste in a designated, leak-proof, and compatible container. The container must be kept closed except when adding waste.
-
Labeling: Clearly label the waste container with its contents. Avoid using abbreviations or chemical formulas.
-
Segregation: Do not mix this waste with other incompatible waste streams.
Disposal Pathway
-
Professional Disposal: Arrange for the disposal of chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
Spills
-
Small Spills: For a small spill, and if you are trained to do so, use an inert absorbent material to contain and clean up the spill. Wear appropriate PPE during cleanup.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.
Exposures
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Visualizing the Workflow
The following diagram illustrates the key stages of safely handling this compound.
Caption: A flowchart outlining the critical steps for the safe handling of this compound.
References
-
PubChem. (2-Methylallyloxy)benzene. Retrieved from [Link]
-
PubChem. (3-(Allyloxy)phenyl)methanol. Retrieved from [Link]
-
UCLA Environment, Health & Safety. Methanol - Standard Operating Procedure. Retrieved from [Link]
-
Carl ROTH. Phenylmethanol Safety Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
